2-Acetylphenylboronic acid
Description
Properties
IUPAC Name |
(2-acetylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOVABYLXQUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370200 | |
| Record name | 2-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-40-4 | |
| Record name | 2-Acetylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308103-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Acetylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 308103-40-4
This technical guide provides a comprehensive overview of 2-acetylphenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the context of modulating cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white to yellow crystalline solid. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 308103-40-4 | [1][2] |
| Molecular Formula | C₈H₉BO₃ | [1][2][3] |
| Molecular Weight | 163.97 g/mol | [3] |
| IUPAC Name | (2-acetylphenyl)boronic acid | [1][2] |
| Appearance | White to yellow powder and/or chunks | [2] |
| Melting Point | 170.0°C | [3] |
| Purity | ≥95% (HPLC) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| SMILES | CC(=O)C1=CC=CC=C1B(O)O | [1][2] |
| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
A practical and scalable synthesis for this compound involves a four-step process starting from 2'-bromoacetophenone (B1265738).[4][5] The general workflow is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocol
Step 1: Ketal Protection of 2'-Bromoacetophenone
-
To a solution of 2'-bromoacetophenone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected bromoacetophenone (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature does not rise above -70°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0°C and quench by the slow addition of 2M hydrochloric acid.
-
Stir vigorously for 4-6 hours at room temperature to effect the hydrolysis of the borate ester and the deprotection of the ketal.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ether/hexanes) to afford pure this compound.
Applications in Drug Discovery and Chemical Biology
Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry and chemical biology.[6] They are known to interact with diols, making them useful for glucose sensing.[7][8][9][10] Furthermore, they have been investigated as inhibitors of various enzymes and have shown potential in modulating cellular signaling pathways.[11][12]
Modulation of the Rho GTPase Signaling Pathway
Phenylboronic acids have been shown to impact the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and proliferation.[12] Specifically, phenylboronic acid (PBA) has been demonstrated to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[12] This inhibition leads to a reduction in downstream signaling through ROCK, affecting actomyosin (B1167339) contractility and ultimately inhibiting cell migration.[12]
Caption: Phenylboronic acid's inhibitory effect on the Rho GTPase pathway.
Glucose Sensing
The ability of phenylboronic acids to reversibly bind with cis-diols forms the basis of their use in glucose sensors.[7][8][9][10][13] This interaction can be transduced into a measurable optical or electrochemical signal. A common application is the development of hydrogel-based sensors that swell or shrink in response to glucose concentrations.[7][9][10][13]
Experimental Protocol: General Procedure for Hydrogel-Based Glucose Sensing
-
Hydrogel Preparation: A hydrogel is prepared by copolymerizing a monomer functionalized with a phenylboronic acid derivative, a hydrophilic monomer (e.g., acrylamide), and a cross-linker.
-
Equilibration: The hydrogel is equilibrated in a buffer solution at a physiological pH (e.g., 7.4).
-
Glucose Measurement: The hydrogel is exposed to solutions with varying glucose concentrations.
-
Signal Readout: The change in a physical property of the hydrogel, such as its volume or optical properties (e.g., diffraction), is measured. This change is correlated to the glucose concentration.[7][9]
This protocol provides a general framework, and the specific monomers, cross-linkers, and detection methods can be tailored for different applications.
References
- 1. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 2-Acetylphenylboronic Acid: Properties, Applications, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Acetylphenylboronic acid is a versatile bifunctional molecule increasingly utilized in chemical biology, diagnostics, and drug discovery. Its unique structure, featuring both a boronic acid moiety and a ketone group, enables specific covalent interactions and serves as a valuable building block in organic synthesis. This guide provides an in-depth overview of its physicochemical properties, key applications, and detailed experimental protocols. It is intended to serve as a comprehensive resource for professionals leveraging this compound in their research and development endeavors.
Physicochemical Properties of this compound
This compound is a derivative of benzene (B151609) containing both a boronic acid and an acetyl group. These functional groups bestow upon it unique chemical reactivity, making it a valuable reagent in various scientific domains. Its core quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 163.97 g/mol | [1] |
| Molecular Formula | C₈H₉BO₃ | [2] |
| CAS Number | 308103-40-4 | [3] |
| IUPAC Name | (2-acetylphenyl)boronic acid | [2] |
| Physical Appearance | White to yellow powder and/or chunks | [2] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N | [3][2] |
| SMILES | CC(=O)C1=CC=CC=C1B(O)O | [2] |
Applications in Research and Drug Development
The unique chemistry of phenylboronic acid and its derivatives has positioned them as indispensable tools in modern research. The presence of the acetyl group in the ortho position provides this compound with distinct reactivity for bioorthogonal chemistry.
-
Bioorthogonal Chemistry: The combination of a carbonyl group and a boronic acid allows for specific covalent interactions. One key application is the formation of iminoboronates through reaction with molecules containing hydrazine, hydroxylamine, or semicarbazide (B1199961) functionalities, a strategy used for site-selective labeling of proteins.[4]
-
Saccharide Sensing: A hallmark of boronic acids is their ability to form reversible covalent bonds (cyclic boronate esters) with cis-1,2- or 1,3-diols, a motif abundant in saccharides.[5] This interaction is the basis for developing fluorescent probes and sensors for glucose monitoring and detecting other biologically important carbohydrates like sialic acid, which is often overexpressed on cancer cells.[6][7]
-
Drug Discovery and Delivery: Boronic acids are crucial in medicinal chemistry.[8] Several FDA-approved drugs, such as the proteasome inhibitor bortezomib, contain a boronic acid warhead that forms a stable complex with the target enzyme's active site.[9] The ability of boronic acids to interact with biological diols is also exploited in drug delivery systems to target specific cell types or create stimuli-responsive carriers.[6][7]
-
Synthetic Chemistry Intermediate: As a substituted arylboronic acid, this compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for forming carbon-carbon bonds to construct complex biaryl structures, which are common scaffolds in pharmaceuticals.[10]
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below is a representative protocol for utilizing a boronic acid-based fluorescent probe for saccharide detection, a common application for this class of compounds.
Protocol: Saccharide Detection Using a Boronic Acid-Based Fluorescent Probe
This protocol describes a general procedure for quantifying the interaction between a boronic acid probe and a target saccharide using fluorescence spectroscopy.[11]
A. Materials and Reagents:
-
Boronic acid fluorescent probe (e.g., a commercially available or synthesized probe)
-
Target saccharide (e.g., glucose, fructose, or sialic acid)
-
High-purity water (Milli-Q or equivalent)
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
B. Preparation of Solutions:
-
Probe Stock Solution: Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a minimal volume of a suitable organic solvent like DMSO.
-
Saccharide Stock Solution: Prepare a concentrated stock solution of the target saccharide (e.g., 100 mM) in the chosen buffer.
-
Working Probe Solution: Dilute the probe stock solution in the buffer to the final working concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is minimal (<1%) to prevent interference with the binding assay.
-
Saccharide Dilution Series: Prepare a series of saccharide solutions at varying concentrations by performing serial dilutions of the saccharide stock solution with the buffer.
C. Fluorescence Measurement:
-
Allow the fluorescence spectrophotometer's lamp to stabilize.
-
Set the appropriate excitation and emission wavelengths for the specific fluorescent probe being used. Define the slit widths for both excitation and emission.
-
Place a cuvette containing only the working probe solution into the spectrophotometer and record the initial fluorescence intensity (F₀).
-
Sequentially add small aliquots of the concentrated saccharide solutions to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence intensity (F) after each addition until the signal reaches a plateau, indicating saturation of the probe.
D. Data Analysis:
-
Correct the fluorescence data for dilution effects if necessary.
-
Plot the change in fluorescence intensity (F - F₀) against the concentration of the saccharide.
-
To determine the binding affinity (association constant, Kₐ), fit the resulting titration curve using a suitable binding model, such as a non-linear regression to a 1:1 binding isotherm.[11]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the saccharide detection protocol.
Workflow for saccharide detection using a boronic acid fluorescent probe.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a drug derived from this compound covalently inhibits a kinase, thereby blocking a downstream signaling cascade. The acetyl group is modified into a reactive warhead that forms a covalent bond with a key lysine (B10760008) residue in the kinase's active site.
Hypothetical inhibition of a kinase signaling pathway by a boronic acid drug.
References
- 1. This compound, 96% | Fisher Scientific [fishersci.ca]
- 2. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Acetylphenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylphenylboronic acid is a versatile bifunctional organic compound of significant interest in synthetic chemistry, particularly as a building block in the synthesis of complex organic molecules. Its unique structure, featuring both a boronic acid moiety and a ketone, allows for sequential and orthogonal chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical Structure and Properties
This compound possesses a phenyl ring substituted at the ortho-positions with an acetyl group (-COCH₃) and a boronic acid group (-B(OH)₂). This arrangement imparts specific reactivity and properties to the molecule.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2-acetylphenyl)boronic acid[1] |
| CAS Number | 308103-40-4[1] |
| Molecular Formula | C₈H₉BO₃[1] |
| SMILES | CC(=O)C1=CC=CC=C1B(O)O[1] |
| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 163.97 g/mol [1] |
| Appearance | White to yellow powder and/or chunks |
| Melting Point | 170.0°C[1] |
| Purity | ≥95% (HPLC) |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound
A practical and scalable synthesis of this compound has been developed to overcome the challenges associated with the incompatibility of the acetyl group with common organometallic reagents. The general strategy involves the protection of the carbonyl group, followed by a halogen-metal exchange, borylation, and subsequent deprotection.
Logical Workflow for Synthesis
Below is a diagram illustrating the synthetic pathway starting from 2-bromoacetophenone (B140003).
Experimental Protocol: Synthesis via Ortho-Lithiation
This protocol is based on the synthetic strategy reported by Chao, J. et al. (2004), which achieves a 61% yield for the ortho-isomer.[2]
Materials:
-
2-Bromoacetophenone
-
Ethylene glycol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (PTSA)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Protection of the Acetyl Group:
-
To a solution of 2-bromoacetophenone in toluene, add ethylene glycol and triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.
-
-
Lithiation and Borylation:
-
Dissolve the protected 2-(2-bromophenyl)-2-methyl-1,3-dioxolane in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.
-
Stir the mixture for 1-2 hours at this temperature.
-
Add triisopropyl borate dropwise to the solution, again maintaining the temperature at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl.
-
Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of the boronic ester and removal of the dioxolane protecting group.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a prominent coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryls, which are common structural motifs in pharmaceuticals and functional materials.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (B123540)
The following is a representative, general protocol for the Suzuki-Miyaura cross-coupling reaction. Specific conditions may require optimization depending on the substrate.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, SPhos) if using Pd(OAc)₂
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
-
Reaction Execution:
-
Add the degassed solvent system to the reaction vessel.
-
Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
-
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
While specific NMR data for this compound is not available, the ¹H NMR spectrum of its phenylhydrazone derivative shows aromatic protons in the multiplet range of 8.21-7.24 ppm and a characteristic singlet for the acetyl methyl protons at 2.58 ppm in CD₃CN.[3] For this compound itself, one would expect the aromatic protons to appear in a similar region, with the methyl protons of the acetyl group appearing as a singlet around 2.6 ppm in a solvent like DMSO-d₆. The protons of the B(OH)₂ group would likely appear as a broad singlet.
In the ¹³C NMR spectrum, the carbonyl carbon would be expected around 200 ppm, with aromatic carbons appearing between 125-140 ppm. The carbon attached to the boron atom often shows a broad signal.[4]
FTIR Spectroscopy
The infrared spectrum provides valuable information about the functional groups present in the molecule.
Expected FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
|---|---|---|
| ~3300 | O-H stretch (B-OH) | Broad, Strong |
| ~3060 | C-H stretch (Aromatic) | Medium |
| ~1680 | C=O stretch (Ketone) | Strong |
| ~1600 | C=C stretch (Aromatic ring) | Medium |
| ~1350 | B-O stretch (asymmetric) | Strong |
| ~1090 | B-C stretch | Medium |
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with well-defined properties and a scalable synthetic route. Its primary application in Suzuki-Miyaura cross-coupling reactions underscores its importance in modern organic synthesis for the construction of complex molecular architectures. This guide provides the foundational technical information required for researchers to effectively utilize this versatile reagent in their work.
References
2-Acetylphenylboronic Acid: A Technical Overview of Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Acetylphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and chemical biology.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₃ | PubChem[1] |
| Molecular Weight | 163.97 g/mol | PubChem[1], Thermo Fisher Scientific[2], Sigma-Aldrich |
| Appearance | White to yellow powder and/or chunks | Thermo Fisher Scientific[3] |
| Melting Point | 170 °C | PubChem[1] |
| Purity | ≥95% (HPLC) | Thermo Fisher Scientific[3], Sigma-Aldrich |
| InChI Key | ZKAOVABYLXQUTI-UHFFFAOYSA-N | PubChem[1], Thermo Fisher Scientific[3], Sigma-Aldrich |
| SMILES | CC(=O)C1=CC=CC=C1B(O)O | PubChem[1], Thermo Fisher Scientific[3] |
| CAS Number | 308103-40-4 | PubChem[1], Thermo Fisher Scientific[3], Sigma-Aldrich |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies are employed for the characterization of organic compounds. A general protocol for a fundamental physical property, the melting point, is provided below.
Determination of Melting Point via the Capillary Method
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: A small amount of the this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[4][5]
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[5][6]
-
Rapid Heating (Optional): A preliminary determination can be performed by heating the sample rapidly to get an approximate melting point. This helps in saving time during the accurate measurement.[6]
-
Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.[5][6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4][6] For a pure compound, this range should be narrow (0.5-2 °C).[6]
-
Cooling and Cleanup: The apparatus is allowed to cool down. The used capillary tube is disposed of in a designated glass waste container.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using the capillary method.
References
- 1. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jove.com [jove.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to (2-acetylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-acetylphenyl)boronic acid, a versatile molecule with significant potential in medicinal chemistry and drug development. This document details its chemical properties, a robust synthesis protocol, and its emerging role as a modulator of key cellular signaling pathways.
Chemical Identity and Properties
The IUPAC name for the compound is (2-acetylphenyl)boronic acid [1]. It is also commonly known by synonyms such as 2-acetylbenzeneboronic acid[1]. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (2-acetylphenyl)boronic acid
| Property | Value | Source |
| IUPAC Name | (2-acetylphenyl)boronic acid | [1] |
| Synonyms | 2-Acetylbenzeneboronic Acid, B-(2-Acetylphenyl)boronic Acid | [1] |
| CAS Number | 308103-40-4 | [2] |
| Molecular Formula | C₈H₉BO₃ | [1] |
| Molecular Weight | 163.97 g/mol | [1] |
| Appearance | White to yellow powder and/or chunks | Thermo Fisher Scientific |
| Purity | ≥95% (via HPLC) | Thermo Fisher Scientific |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
| Solubility | Soluble in organic solvents such as DMSO. | |
| SMILES | B(C1=CC=CC=C1C(=O)C)(O)O | [1] |
| InChIKey | ZKAOVABYLXQUTI-UHFFFAOYSA-N | [1] |
Synthesis of (2-acetylphenyl)boronic acid
A practical and scalable synthesis for (2-acetylphenyl)boronic acid has been developed, proceeding via a protected intermediate to circumvent the reactivity of the acetyl group with organometallic reagents. The overall workflow is depicted below.
This protocol is adapted from the method described by Chao et al. (2004) for the synthesis of the ortho-isomer of acetylphenylboronic acid.
Step 1: Protection of 2-Bromoacetophenone
-
To a solution of 2-bromoacetophenone in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.
Step 2: Ortho-Lithiation and Borylation
-
Dissolve the protected 2-bromoacetophenone from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
To the resulting ortho-lithiated species, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric acid (HCl).
-
Stir the mixture vigorously for 2-3 hours at room temperature to effect the hydrolysis of the boronic ester and the deprotection of the ketal.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (2-acetylphenyl)boronic acid as a white to off-white solid.
Biological Activity and Applications in Drug Development
Phenylboronic acids are a class of compounds that have garnered significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols, a moiety present in many biological macromolecules such as sugars and serine proteases. While specific quantitative inhibitory data for (2-acetylphenyl)boronic acid is not widely available in the public domain, the inhibitory activities of closely related phenylboronic acid derivatives against various enzymes highlight the potential of this class of compounds. Table 2 presents a summary of the inhibitory constants (Ki) for some representative phenylboronic acids against various enzymes.
Table 2: Inhibitory Activity of Selected Phenylboronic Acid Derivatives
| Compound | Target Enzyme | Ki (µM) | Reference |
| Phenylboronic acid | KPC-2 β-lactamase | 7.64 | [3] |
| 3-Nitrophenylboronic acid | KPC-2 β-lactamase | - | [3] |
| 3-Azidomethylphenyl boronic acid | KPC-2 β-lactamase | 2.3 | [4] |
| 3-Azidomethylphenyl boronic acid | AmpC β-lactamase | 0.7 | [4] |
| Compound 5 (a triazole derivative) | KPC-2 β-lactamase | 0.73 | [4] |
| Compound 10a (a triazole derivative) | AmpC β-lactamase | 0.14 | [4] |
Note: The data presented is for analogous compounds to illustrate the potential activity of this chemical class. Specific testing of (2-acetylphenyl)boronic acid is required to determine its precise inhibitory profile.
This protocol outlines a general procedure for determining the inhibitory activity of a compound like (2-acetylphenyl)boronic acid against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of (2-acetylphenyl)boronic acid in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a solution of the target enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a solution of the enzyme's substrate in assay buffer. The concentration of the substrate will depend on the type of inhibition being investigated (typically at or near the Michaelis constant, Km, for competitive inhibitors).
-
-
Assay Procedure:
-
In a suitable microplate, add a small volume of each inhibitor dilution. Include a control with solvent only (no inhibitor).
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection method will be specific to the enzyme and substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathway Modulation
Research into phenylboronic acids has revealed their potential to modulate cellular signaling pathways, particularly those involved in cancer cell migration and proliferation. Studies on phenylboronic acid, a close structural analog of (2-acetylphenyl)boronic acid, have shown that it can inhibit the activity of the Rho family of small GTPases. These proteins are critical regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.
The Rho GTPase signaling pathway is a key regulator of cell motility. The inhibition of this pathway by phenylboronic acid derivatives can lead to a reduction in the formation of stress fibers and focal adhesions, which are essential for cell movement. A simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by (2-acetylphenyl)boronic acid is shown below.
This guide provides a foundational understanding of (2-acetylphenyl)boronic acid for professionals in research and drug development. The information presented on its synthesis, potential biological activities, and interaction with cellular signaling pathways underscores its promise as a valuable scaffold in the design of novel therapeutic agents. Further investigation is warranted to fully elucidate its biological targets and therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 2-Acetylphenylboronic Acid
This technical guide provides a detailed overview of a practical and scalable synthesis route for 2-acetylphenylboronic acid, a valuable reagent in modern organic synthesis, particularly in Suzuki cross-coupling reactions. The synthesis involves a two-step process commencing with the protection of the carbonyl group of 2-bromoacetophenone (B140003), followed by a lithium-halogen exchange and subsequent borylation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Arylboronic acids are crucial building blocks in organic chemistry, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. However, the synthesis of functionalized arylboronic acids, such as those containing a carbonyl group, presents a challenge due to the incompatibility of the functional group with common organometallic intermediates like Grignard or organolithium reagents.[1][2] This guide details a robust method that circumvents this issue by employing a protecting group strategy, enabling a high-yielding and scalable preparation of this compound.[1][3]
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step reaction sequence as depicted below. The initial step involves the protection of the ketone functionality of 2-bromoacetophenone via ketalization. The resulting bromo ketal is then subjected to a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis to yield the final product.
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for each key step in the synthesis of this compound.
| Step | Product | Starting Material | Yield (%) | Reference |
| Ketalization | 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane (B1596594) | 2-Bromoacetophenone | 84 | [1] |
| Lithium-Halogen Exchange and Borylation | This compound | 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | 61 | [1][3] |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane (Ketalization)
This procedure protects the carbonyl group of 2-bromoacetophenone to prevent its reaction in the subsequent organometallic step.
Materials:
-
2-Bromoacetophenone
-
Ethylene glycol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 2-bromoacetophenone (19.9 g, 0.1 mol), ethylene glycol (9.3 g, 0.15 mol), triethyl orthoformate (17.8 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid (0.2 g) in 100 mL of toluene is refluxed for 5 hours.
-
The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford 2-(2-bromophenyl)-2-methyl-1,3-dioxolane as a colorless oil.[1]
Step 2: Synthesis of this compound (Lithium-Halogen Exchange and Borylation)
This is the crucial step where the boronic acid moiety is introduced.
Materials:
-
2-(2-Bromophenyl)-2-methyl-1,3-dioxolane
-
n-Butyllithium (n-BuLi) in hexane
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a solution of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane (2.43 g, 10 mmol) in 50 mL of anhydrous THF, n-butyllithium (1.1 equivalents) is added dropwise at -78°C under an inert atmosphere.
-
The mixture is stirred at -78°C for 30 minutes, after which triisopropyl borate (1.2 equivalents) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Water is added to quench the reaction, and the mixture is acidified with hydrochloric acid to a pH of approximately 2.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.[1]
Logical Relationship of Synthesis Steps
The logic of this synthesis route is dictated by the reactivity of the functional groups. The protection of the ketone is a mandatory prerequisite for the successful formation of the organolithium intermediate.
Caption: Logical flow of the this compound synthesis.
This guide provides a comprehensive overview of a reliable method for the synthesis of this compound, supported by detailed experimental protocols and quantitative data. This information should serve as a valuable resource for chemists in research and development.
References
2-Acetylphenylboronic acid safety data sheet
An In-depth Technical Guide to 2-Acetylphenylboronic Acid: Safety, Synthesis, and Biological Applications
This technical guide provides comprehensive safety data, experimental protocols, and an overview of the biological significance of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic organic compound that belongs to the family of boronic acids. These compounds are characterized by a carbon-boron bond and are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 308103-40-4 | [2] |
| Molecular Formula | C₈H₉BO₃ | [2] |
| Molecular Weight | 163.97 g/mol | [2] |
| Appearance | White to yellow powder and/or chunks | [3] |
| Melting Point | 170°C | [2] |
| Boiling Point | 349.9°C at 760 mmHg | |
| Density | 1.19 g/cm³ | |
| Flash Point | 165.4°C | |
| Storage Temperature | Inert atmosphere, 2-8°C |
Safety and Hazard Information
This compound is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation | 2 |
| Specific target organ toxicity — single exposure | 3 |
Hazard and Precautionary Statements
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P405: Store locked up.
-
First Aid Measures
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of acetylphenylboronic acids involves a Grignard reaction or a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. The following is a representative protocol adapted from the literature for the synthesis of the ortho-isomer.[4][5]
Workflow for the Synthesis of this compound
Caption: A three-step synthesis of this compound.
Methodology:
-
Protection of the Carbonyl Group: 2-Bromoacetophenone is reacted with ethylene glycol and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to protect the ketone functionality as a ketal. This prevents the ketone from reacting with the organometallic reagents in the subsequent step.
-
Borylation: The resulting 2-(2-bromophenyl)-2-methyl-1,3-dioxolane is then treated with n-butyllithium (n-BuLi) at low temperature (e.g., -78°C) in an inert solvent like THF to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester.
-
Deprotection (Hydrolysis): The protecting group is removed by acid-catalyzed hydrolysis, typically using aqueous hydrochloric acid, to yield the final product, this compound.
Representative Biological Assay: In Vitro Enzyme Inhibition
Phenylboronic acids are known to be inhibitors of various enzymes, particularly serine proteases. The following is a general protocol for assessing the inhibitory activity of this compound against a model serine protease.
Workflow for In Vitro Enzyme Inhibition Assay
Caption: A general workflow for determining the IC₅₀ of an enzyme inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
-
Prepare a solution of the target enzyme (e.g., a serine protease) and a corresponding fluorogenic substrate in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each inhibitor dilution to the respective wells. Include control wells with DMSO only.
-
Add the enzyme solution to all wells and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the fluorescence intensity in each well over time using a plate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Biological Significance and Signaling Pathways
Phenylboronic acids and their derivatives have garnered significant interest in drug discovery and development.[6] They are known to interact with a variety of biological targets and have shown potential as anticancer, antibacterial, and antiviral agents.[1][7]
One area of investigation is the effect of phenylboronic acids on signaling pathways that control cell migration, a key process in cancer metastasis. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins.[8]
Rho GTPase Signaling Pathway in Cell Migration
Caption: Phenylboronic acid inhibits Rho GTPase signaling.
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton.[8] They cycle between an active GTP-bound state and an inactive GDP-bound state. In their active state, they trigger downstream signaling cascades that lead to the reorganization of the actin cytoskeleton, which is essential for cell motility. Studies have shown that phenylboronic acid can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[8] This inhibition of key signaling nodes disrupts the dynamic regulation of the actin cytoskeleton, thereby impeding cancer cell migration. The ability of phenylboronic acid derivatives to target such fundamental cellular processes highlights their potential in the development of novel therapeutics.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of 2-Acetylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensure experimental reproducibility, maintain compound integrity, and guarantee laboratory safety. This guide provides a detailed overview of the recommended storage conditions for 2-acetylphenylboronic acid, a versatile building block in organic synthesis.
Core Storage Recommendations
This compound is a solid, typically a white to yellow powder or chunks, that requires specific storage conditions to prevent degradation.[1] The primary factors influencing its stability are temperature, moisture, and atmospheric conditions.
The following table summarizes the key quantitative data for the storage of this compound, compiled from various supplier safety data sheets (SDS).
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2 - 8 °C | |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | [2] |
| Humidity | Dry, Moisture sensitive | [2][3] |
| Light | Store in a cool and dark place | [4] |
To prevent hazardous reactions and degradation, this compound should be stored away from strong oxidizing agents.[3]
Experimental Protocol: General Stability Assessment
While specific experimental stability data for this compound is not publicly available, a general protocol to assess the stability of a chemical compound under various conditions is outlined below. This protocol can be adapted to evaluate the long-term stability of this compound.
Objective: To determine the degradation rate of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (high purity)
-
Environmental chambers with controlled temperature and humidity
-
Light exposure chamber (ICH Q1B compliant)
-
Inert gas (Argon or Nitrogen)
-
Sealed, amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into multiple amber glass vials.
-
Purge half of the vials with an inert gas (e.g., argon) before sealing to create an inert atmosphere. The other half will be sealed under ambient air.
-
-
Storage Conditions:
-
Accelerated Stability: Place vials under the following conditions:
-
40 °C / 75% Relative Humidity (RH)
-
25 °C / 60% RH
-
-
Long-Term Stability: Place vials under the recommended storage condition:
-
5 °C ± 3 °C
-
-
Photostability: Expose a set of vials to a light source according to ICH Q1B guidelines. A dark control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Time Points:
-
Analyze the samples at initial (T=0) and subsequent time points.
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Photostability: After a defined period of light exposure.
-
-
Analysis:
-
At each time point, dissolve the contents of a vial in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the solution by HPLC to determine the purity of this compound and identify any degradation products.
-
Quantify the amount of remaining this compound and calculate the percentage of degradation.
-
-
Data Presentation:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the rate of degradation and estimate the shelf life of the compound under the tested conditions.
-
Visualization of Handling and Storage Workflow
The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound in a laboratory setting.
Caption: Workflow for the storage, handling, and spill response for this compound.
References
An In-depth Technical Guide to the Reactivity of 2-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a ketone, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in Suzuki-Miyaura cross-coupling reactions, condensation reactions for the formation of iminoboronates and heterocyclic systems, and the synthesis of benzoxaboroles. This document includes quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and mechanisms to serve as a practical resource for researchers in the field.
Core Chemical and Physical Properties
This compound is a white to yellow solid that is soluble in many organic solvents.[1][2][3] The presence of the acetyl group ortho to the boronic acid influences its electronic properties and steric hindrance, which in turn dictates its reactivity.
| Property | Value |
| Molecular Formula | C8H9BO3 |
| Molecular Weight | 163.97 g/mol [4] |
| CAS Number | 308103-40-4[1] |
| Appearance | White to yellow powder/chunks[2][3] |
| Purity | Typically ≥95%[1][2] |
| Storage Temperature | 2-8°C under an inert atmosphere[1] |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] this compound serves as an effective coupling partner with a variety of aryl and vinyl halides to produce biaryl ketones, which are important scaffolds in medicinal chemistry and materials science.[6][7] The reaction is typically catalyzed by a palladium complex in the presence of a base.[8][9]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving arylboronic acids with various aryl halides. While specific data for this compound is dispersed across literature, this table illustrates the general scope and efficiency of the reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)2 / PPh3 | Na2CO3 | n-Propanol/H2O | Reflux | 1 | High |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 85 | - | High |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 100 | - | Modest |
| 4 | Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | K2CO3 | DMF | 110 | - | 95 |
Experimental Protocol: Synthesis of 2-Acetylbiphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with iodobenzene.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, iodobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 2-acetylbiphenyl.
Reaction Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Condensation Reactions: Formation of Iminoboronates and Heterocycles
The acetyl group of this compound readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamines. The proximity of the boronic acid moiety plays a crucial role in these transformations, often accelerating the reaction rate and stabilizing the resulting products through the formation of an intramolecular dative bond between the imine nitrogen and the boron atom, forming a structure known as an iminoboronate.[4][10] These reactions are particularly rapid and often reversible under physiological conditions, making them valuable for applications in dynamic combinatorial chemistry and bioconjugation.[4][11]
Quantitative Data for Condensation Reactions
The formation of iminoboronates and related structures from this compound is characterized by rapid kinetics.
| Nucleophile | Product Type | Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Constant (K_d) |
| Phenylhydrazine | Iminoboronate/Diazaborine | 10² - 10³[4] | 0.07 µM[3] |
| Acethydrazide | Acylhydrazone/Iminoboronate | - | 0.6 mM[3] |
| Alkoxyamine | Oxime/Iminoboronate | ~10³[3] | 14 µM[3] |
| Primary Amine | Iminoboronate | - | - |
Experimental Protocol: Formation of an Iminoboronate
This protocol describes a general procedure for the condensation of this compound with a primary amine.
Materials:
-
This compound (0.1 mmol, 1.0 equiv)
-
Primary amine (e.g., benzylamine) (0.1 mmol, 1.0 equiv)
-
Methanol (B129727) (2 mL)
-
Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Dissolve this compound in methanol.
-
Add the primary amine to the solution.
-
If desired for kinetic or stability studies, the reaction can be performed in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) with an organic co-solvent to ensure solubility.
-
Stir the reaction mixture at room temperature. The reaction is typically very fast and can be monitored by UV-Vis spectroscopy, NMR spectroscopy (specifically ¹¹B NMR to observe the shift corresponding to iminoboronate formation), or mass spectrometry.[4]
-
The iminoboronate product is often in equilibrium with the starting materials and is typically used in situ for further applications.
Reaction Pathway
Caption: Condensation of this compound with a primary amine.
Synthesis of Benzoxaboroles
This compound can serve as a precursor for the synthesis of benzoxaboroles, a class of boron-containing heterocycles with a wide range of applications in medicinal chemistry.[12] For instance, reduction of the acetyl group to an alcohol, followed by intramolecular cyclization, yields a 1-ethyl-1-hydroxy-2,1-benzoxaborole derivative.
Experimental Protocol: Synthesis of a 1-Substituted-1-hydroxy-2,1-benzoxaborole
This protocol outlines a two-step procedure for the synthesis of a benzoxaborole derivative from this compound.
Step 1: Reduction of the Acetyl Group
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sodium borohydride (B1222165) (NaBH4) (1.5 mmol, 1.5 equiv)
-
Methanol (10 mL)
-
1 M HCl
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(1-hydroxyethyl)phenylboronic acid, which can be used in the next step without further purification.
Step 2: Cyclization to the Benzoxaborole
Materials:
-
Crude 2-(1-hydroxyethyl)phenylboronic acid (from Step 1)
-
Toluene (B28343) (15 mL)
-
Dean-Stark apparatus
Procedure:
-
Transfer the crude product from Step 1 to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of the cyclization.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired 1-ethyl-1,3-dihydro-2,1-benzoxaborol-1-ol.
Synthesis Pathway
Caption: Synthesis of a benzoxaborole from this compound.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in drug discovery, with several FDA-approved drugs containing this moiety.[5][13][14] The ability of the boronic acid to form reversible covalent bonds with serine proteases is a key aspect of their biological activity.[13] this compound and its derivatives are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications.[6][7]
-
Scaffolds for Library Synthesis: The dual functionality of this compound allows for the creation of diverse chemical libraries through Suzuki-Miyaura coupling followed by modifications of the acetyl group, or vice versa.[15]
-
Enzyme Inhibitors: The boronic acid can act as a "warhead" to target the active site of enzymes, particularly serine proteases. The acetylphenyl group provides a scaffold that can be further functionalized to enhance binding affinity and selectivity.
-
Bioconjugation: The rapid and reversible formation of iminoboronates under physiological conditions makes this compound a useful tool for the labeling and modification of biomolecules.[4][11]
Conclusion
This compound is a highly versatile and reactive compound with significant applications in organic synthesis and drug discovery. Its ability to participate in a wide range of reactions, including palladium-catalyzed cross-couplings and boron-assisted condensations, makes it a valuable tool for the construction of complex molecular architectures. The unique interplay between the acetyl and boronic acid functionalities provides opportunities for the development of novel synthetic methodologies and the design of new therapeutic agents. This guide has provided a comprehensive overview of its reactivity, supported by quantitative data, detailed protocols, and visual aids, to facilitate its use in research and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
2-Acetylphenylboronic acid solubility
An In-depth Technical Guide on the Solubility of 2-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable reagent in organic synthesis and medicinal chemistry, frequently utilized in cross-coupling reactions and as a building block for complex molecules. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction setup, purification, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of boronic acids, with a focus on providing a framework for determining the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, detailed experimental protocols for solubility determination are provided, alongside visualizations of a relevant biological signaling pathway and a standard experimental workflow.
Data Presentation: Solubility of Phenylboronic Acid
The following table summarizes the solubility of phenylboronic acid in various organic solvents. This data is presented as a reference to guide solvent selection for this compound, which is expected to exhibit similar trends. The acetyl group in the ortho position may influence polarity and could affect solubility compared to the parent compound.
| Solvent | Molar Fraction (x) at ~298 K (25 °C) | Qualitative Solubility | Reference |
| Dipropyl ether | High | High | [1][2] |
| Acetone | High | High | [1][2] |
| 3-Pentanone | High | High | [1][2] |
| Chloroform | Moderate | Moderate | [1][2] |
| Methylcyclohexane | Very Low | Very Low | [1][2] |
| Water | ~0.011 g/mL at 25°C | Low | [1] |
Note: The introduction of an isobutoxy group to phenylboronic acid generally increases its solubility in most organic solvents, with the exception of dipropyl ether[3]. Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride[4].
Experimental Protocols: Solubility Determination
A common and reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.
Dynamic Method for Solubility Determination
This method is based on observing the temperature at which a solid-liquid mixture of known composition becomes a single clear solution upon controlled heating.
Apparatus:
-
A jacketed glass vessel equipped with a magnetic stirrer.
-
A circulating thermostat to control the temperature of the vessel.
-
A precision thermometer or temperature probe.
-
A device to measure turbidity, such as a luminance probe or a laser beam scattering detector.
-
An analytical balance for accurate weighing of solute and solvent.
Procedure:
-
Sample Preparation: A precise amount of this compound (solute) and the chosen solvent are weighed directly into the jacketed glass vessel. The composition is known with high accuracy.
-
Heating and Stirring: The mixture is stirred vigorously while the temperature is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min) using the circulating thermostat.
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. The point at which the last solid particles dissolve and the solution becomes clear is the solubility temperature for that specific composition. This can be determined by observing the disappearance of scattered light from a laser beam or by a sharp change in the reading of a luminance probe.
-
Data Collection: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Mandatory Visualizations
Signaling Pathway
Phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins. The following diagram illustrates a simplified representation of this signaling pathway.
Caption: Inhibition of Rho GTPase signaling by phenylboronic acid.
Experimental Workflow
The following diagram outlines the workflow for the dynamic method of solubility determination.
Caption: Dynamic method for determining solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes. The coupling of 2-acetylphenylboronic acid with various aryl and heteroaryl halides is a valuable transformation for the preparation of 2-acetylbiphenyl (B1312439) derivatives, which are important intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The acetyl group can serve as a handle for further chemical modifications, making these products versatile building blocks.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, including representative data, a step-by-step experimental procedure, and diagrams illustrating the reaction mechanism and workflow.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from literature sources and is intended to provide a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 88 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 100 | 8 | 85 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 78 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 95 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DMF/H₂O (2:1) | 150 | 15 | 75 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 140 | 10 | 91 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 120 | 20 | 68 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-acetylbiphenyl derivative.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for this compound Suzuki Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-acetylphenylboronic acid with various aryl halides. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce 2-acetylbiphenyl (B1312439) derivatives. These derivatives are valuable intermediates in the synthesis of complex molecules and are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials. The resulting 2-acetylbiphenyl scaffold is a key structural motif in many biologically active compounds.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides, providing a baseline for the coupling of this compound. Optimization may be required for specific substrate combinations.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Toluene (B28343)/EtOH/H₂O | 80 | 12 | ~95% (analogous) |
| 2 | 1-Bromo-4-nitrobenzene | Pd/NiFe₂O₄ (heterogeneous) | --- | K₂CO₃ (2) | DMF/H₂O | 100 | 0.5 | 98[1] |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (0.5) | XPhos (1) | K₃PO₄ (1.1) | MeOH/THF | Ambient | 1 | ~90% (analogous)[2] |
| 4 | 4-Bromoacetophenone | Pd(II)-sulfosalan complex | --- | K₂CO₃ (2) | Water | 100 | 2 | 91[3] |
| 5 | 2-Bromoanisole | Pd complex on polymer | --- | K₂CO₃ (2) | EtOH/H₂O | 50 | 2 | ~90% (analogous)[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add a solvent mixture of toluene (10 mL), ethanol (2.5 mL), and deionized water (2.5 mL) via syringe.
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of toluene. Add this catalyst solution to the reaction flask.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-acetylbiphenyl derivative.[5]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application in Drug Development: Targeting the EGFR Signaling Pathway
For professionals in drug development, the 2-acetylbiphenyl scaffold is of particular interest due to its potential to serve as a building block for kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and its signaling pathway is crucial for cell proliferation, survival, and differentiation.[6] Dysregulation of the EGFR pathway is a hallmark of many cancers.
Biphenyl (B1667301) derivatives have been investigated as potential inhibitors of various kinases, including those within the EGFR signaling cascade. The rationale is that the biphenyl core can be appropriately functionalized to bind to the ATP-binding pocket of these enzymes, thereby inhibiting their activity and disrupting downstream signaling.
The diagram below illustrates a simplified representation of the EGFR signaling pathway, highlighting key components that are often targeted in cancer therapy.
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Acetylphenylboronic Acid in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these important motifs. 2-Acetylphenylboronic acid is a valuable building block in this context, allowing for the introduction of an acetyl-substituted phenyl group, which can serve as a handle for further chemical transformations. These application notes provide detailed protocols and data for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.
Synthesis of this compound
A practical and scalable synthesis for this compound has been developed, which is essential for its application in biaryl synthesis. The process typically involves the protection of the carbonyl group of 2-bromoacetophenone (B140003), followed by a metal-halogen exchange and subsequent reaction with a borate (B1201080) ester, and finally deprotection.[1][2]
A common synthetic route involves the ketalization of 2-bromoacetophenone with ethylene (B1197577) glycol to protect the ketone functionality. The resulting bromo ketal undergoes a lithium-halogen exchange with n-butyllithium (BuLi) at low temperatures, followed by quenching with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes the borate ester and the ketal to yield this compound.[2]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of a variety of biaryl ketones.[3][4] The reaction tolerates a wide range of functional groups on the coupling partner, including both electron-donating and electron-withdrawing substituents.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 8 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 95 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 16 | 85 |
| 5 | 1-Chloro-4-methoxybenzene | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ (3) | t-Amyl Alcohol | 110 | 18 | 78 |
| 6 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a general procedure for the synthesis of 2-acetylbiaryl compounds.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the aryl bromide.
-
Addition of Catalyst and Base: Add the palladium catalyst and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[4]
Applications in Drug Development
The biaryl ketones synthesized using this compound are valuable intermediates in drug discovery. The acetyl group can be further functionalized, for example, through reduction to an alcohol, conversion to an oxime, or use in aldol (B89426) or other condensation reactions to build more complex molecular architectures. This versatility makes this compound a key reagent for generating libraries of diverse biaryl compounds for screening in drug development programs.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Heterocyclic Compounds Using 2-Acetylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-acetylphenylboronic acid as a key starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound is a versatile bifunctional reagent, incorporating both a nucleophilic acetyl group and an electrophilic boronic acid moiety. This unique combination of functional groups allows for its participation in a wide array of chemical transformations, making it a valuable building block for the synthesis of diverse heterocyclic scaffolds. Many of these scaffolds are of significant interest in medicinal chemistry and materials science. This document details two distinct and efficient methods for the synthesis of quinolines and dihydropyrimidinones.
Application Note 1: Friedländer Annulation for the Synthesis of 2-Acetyl-4-arylquinolines
The Friedländer annulation is a classical and highly effective method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this application, this compound (or more accurately, its corresponding aminobenzophenone derivative, where the boronic acid is a substituent on the phenyl ring) reacts with a 1,2-diketone in the presence of Eaton's reagent to yield highly substituted 2-acetylquinolines in excellent yields. Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, serves as a powerful desiccant and cyclizing agent, facilitating the reaction under solvent-free conditions.[1][2][3]
This method is particularly advantageous due to its operational simplicity, high yields, and the avoidance of harsh solvents. The resulting 2-acetyl-4-arylquinolines are valuable scaffolds for the development of novel therapeutic agents.
Experimental Protocol: Solvent-Free Synthesis of 2-Acetyl-4-phenylquinoline
Materials:
-
2-Aminobenzophenone (B122507) (1.0 mmol)
-
Butan-2,3-dione (1.2 mmol)
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H, 1:10 w/w, 5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and butan-2,3-dione (1.2 mmol).
-
Carefully add Eaton's reagent (5 mL) to the flask with stirring.
-
Heat the reaction mixture to 90 °C and stir for the time specified in Table 1 (typically 1-2 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-acetyl-4-phenylquinoline.
Quantitative Data: Synthesis of 2-Acetyl-4-arylquinolines[1][4]
| Entry | 2-Aminoaryl Ketone Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | 2-Acetyl-4-phenylquinoline | 1.5 | 96 |
| 2 | 2-Amino-5-chlorobenzophenone | 2-Acetyl-6-chloro-4-phenylquinoline | 1.0 | 95 |
| 3 | 2-Amino-4,5-dichlorobenzophenone | 2-Acetyl-6,7-dichloro-4-phenylquinoline | 2.0 | 93 |
| 4 | 2-Amino-5-bromo-4'-fluorobenzophenone | 2-Acetyl-6-bromo-4-(4-fluorophenyl)quinoline | 1.5 | 91 |
| 5 | 2-Amino-4'-fluorobenzophenone | 2-Acetyl-4-(4-fluorophenyl)quinoline | 1.0 | 93 |
Reaction Workflow: Friedländer Annulation
Caption: Workflow for the Friedländer synthesis of 2-acetyl-4-arylquinolines.
Application Note 2: Three-Component Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[4][5] These heterocyclic cores are present in numerous biologically active compounds and natural products. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.
In this application, this compound can be utilized as the aldehyde component, reacting with ethyl acetoacetate (B1235776) and urea in the presence of a catalyst to afford the corresponding dihydropyrimidinone bearing a this compound moiety. This approach allows for the incorporation of the boronic acid group into the DHPM scaffold, which can serve as a handle for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (20 mol%)
-
Ethanol (B145695) or Acetonitrile (B52724) (4.0 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Ice-cold water
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and tin(II) chloride dihydrate (0.2 mmol).
-
Add ethanol or acetonitrile (4.0 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Quantitative Data: Biginelli Reaction with Various Aldehydes[7]
Note: The following table provides representative yields for the Biginelli reaction with various aromatic aldehydes to demonstrate the general efficiency of the reaction. Specific yield for the reaction with this compound would require experimental determination.
| Entry | Aldehyde | Solvent | Yield (%) |
| 1 | Benzaldehyde | Ethanol | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetonitrile | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | 85 |
| 4 | 4-Nitrobenzaldehyde | Acetonitrile | 98 |
| 5 | 3-Nitrobenzaldehyde | Ethanol | 96 |
Reaction Pathway: Biginelli Three-Component Reaction
Caption: Pathway for the Biginelli synthesis of dihydropyrimidinones.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols detailed in this document for the synthesis of quinolines and dihydropyrimidinones offer efficient, high-yielding, and operationally simple methods for accessing these important molecular scaffolds. These application notes provide a solid foundation for researchers to explore the utility of this compound in the development of novel molecules for applications in drug discovery and materials science. Further exploration of palladium-catalyzed reactions and other multicomponent reactions with this substrate is warranted to expand the accessible chemical space of novel heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.uss.cl [researchers.uss.cl]
- 3. Solvent‐Free Synthesis of New Quinoline Derivatives <i>via</i> Eaton's Reagent Catalysed Friedländer Synthesis [ouci.dntb.gov.ua]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
2-Acetylphenylboronic Acid: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylphenylboronic acid is a valuable bifunctional building block in medicinal chemistry, offering a unique combination of a boronic acid moiety and a reactive acetyl group. The boronic acid functionality is a well-established pharmacophore, capable of forming reversible covalent bonds with active site serine, threonine, and lysine (B10760008) residues of various enzymes. This interaction is a cornerstone of its application in the design of potent enzyme inhibitors. Concurrently, the ortho-acetyl group provides a convenient synthetic handle for further molecular elaboration through a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes on the use of this compound in the synthesis of enzyme inhibitors and as a key component in Suzuki-Miyaura cross-coupling reactions for the generation of diverse molecular scaffolds. Experimental protocols for key synthetic transformations and a representative enzyme inhibition assay are also presented.
Key Applications in Medicinal Chemistry
Serine Protease and Other Enzyme Inhibitors
The boronic acid group of this compound can act as a "warhead" that mimics the tetrahedral transition state of substrate hydrolysis in the active site of serine proteases. This leads to the formation of a stable, yet reversible, covalent adduct with the catalytic serine residue, resulting in potent enzyme inhibition. Derivatives of this compound can be designed to target a range of enzymes implicated in various diseases, including cancer, inflammation, and infectious diseases. The acetyl group can be functionalized to introduce moieties that interact with specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner in these palladium-catalyzed reactions, allowing for the introduction of the 2-acetylphenyl motif into a wide array of aromatic and heteroaromatic systems. This versatility is crucial in drug discovery for the rapid synthesis of compound libraries to explore SAR and optimize lead compounds.
Synthesis of Benzoxaboroles
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. While direct synthesis from this compound can be challenging, it can serve as a precursor for the synthesis of substituted benzoxaboroles through multi-step synthetic sequences.
Quantitative Data on Phenylboronic Acid Derivatives as Enzyme Inhibitors
While specific inhibitory data for derivatives of this compound are not extensively available in the public domain, the following table provides representative data for other substituted phenylboronic acid derivatives as inhibitors of various enzymes to illustrate their potential potency.
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Phenylboronic Acids | Class A and C β-Lactamases | 0.14 µM - 700 nM | |
| Dipeptidyl Boronic Acids | Proteasome | 4.60 nM | |
| Bis-benzoxaboroles | Carbonic Anhydrase IX | 64 nM |
Note: The inhibitory activity is highly dependent on the specific substitutions on the phenylboronic acid scaffold and the target enzyme. The data above serves as a general guide to the potential potency that can be achieved.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl ketone.
Expected Yields: Yields can vary significantly depending on the specific substrates and reaction conditions but typically range from 60% to 95%.
Protocol 2: General Assay for Serine Protease Inhibition
This protocol outlines a general method for assessing the inhibitory activity of a compound derived from this compound against a model serine protease, such as chymotrypsin.
Materials:
-
Test compound (dissolved in DMSO)
-
Serine protease (e.g., α-chymotrypsin)
-
Chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted test compound solutions to the wells. Include control wells with buffer and DMSO (no inhibitor) and wells with no enzyme (background).
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of reversible covalent inhibition of a serine protease.
Caption: Drug discovery workflow utilizing this compound.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 2-acetylphenylboronic acid. This protocol is designed to facilitate the rapid and efficient synthesis of 2-acetylbiphenyl (B1312439) derivatives, which are valuable intermediates in pharmaceutical and materials science research. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1] The use of microwave irradiation has revolutionized this reaction by providing rapid and uniform heating, which can lead to shorter reaction times and improved yields.[2] this compound is a particularly useful building block, as the resulting 2-acetylbiphenyl products can be further functionalized at the acetyl group, opening avenues to a wide array of complex molecules and potential drug candidates.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.
-
Improved Yields: Minimized byproduct formation due to rapid heating often results in higher isolated yields.
-
Enhanced Reproducibility: Precise temperature and time control in modern microwave reactors leads to more consistent outcomes.
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of diverse substrates.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established protocols for similar substrates and may require optimization for specific applications.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole (B123540) | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 120 | 15 | 85-95 |
| 2 | 4-Chlorotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 140 | 20 | 70-85 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | DMF/H₂O (5:1) | 130 | 15 | 80-90 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 10 | 90-98 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 110 | 20 | 75-88 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general procedure for the microwave-assisted Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, DMF/Water, Acetonitrile/Water)
-
Microwave reactor vials with stir bars
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.
-
Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate (B1210297). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-acetylbiphenyl derivative.
Detailed Protocol: Synthesis of 2-Acetyl-4'-methoxybiphenyl
This example details the synthesis of 2-acetyl-4'-methoxybiphenyl from 4-bromoanisole and this compound.
Materials:
-
This compound (98 mg, 0.6 mmol)
-
4-Bromoanisole (94 mg, 0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (17 mg, 0.015 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
10 mL microwave vial with a stir bar
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Ligand Selection in Ortho-Substituted Phenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as ortho-substituted phenylboronic acids, presents a significant challenge. The steric bulk proximal to the reactive center can impede key steps in the catalytic cycle, leading to low yields and slow reaction rates. The judicious selection of a suitable phosphine (B1218219) ligand is paramount to overcoming these steric challenges and achieving successful coupling. This document provides a detailed guide to ligand selection, including comparative data, experimental protocols, and an examination of the catalytic cycle for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids.
Bulky, electron-rich phosphine ligands, particularly those from the Buchwald and other biarylphosphine families, have proven to be highly effective in facilitating the coupling of sterically demanding substrates.[1][2] These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is crucial for the oxidative addition of the aryl halide.[3] Furthermore, their steric presence can accelerate the reductive elimination step, ultimately leading to higher yields of the desired biaryl product.[4]
Ligand Performance in the Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids
The choice of ligand can dramatically influence the outcome of the Suzuki-Miyaura coupling with sterically hindered partners. Below is a compilation of data from various sources illustrating the performance of different phosphine ligands in the coupling of ortho-substituted phenylboronic acids with various aryl halides.
Table 1: Comparative Ligand Performance in the Coupling of 2-Tolylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(chloromethyl)benzene | P(o-tolyl)₂Ph | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 2 | 1-Bromo-4-(chloromethyl)benzene | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | <10 |
| 3 | 4-Chlorotoluene | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | 95 |
| 4 | 4-Chlorotoluene | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 5 | 2-Bromotoluene | RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 94 |
| 6 | 2-Chloropyridine | CPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 12 | 88 |
Data compiled from multiple sources for illustrative purposes.[5][6][7]
Table 2: Coupling of Various Ortho-Substituted Phenylboronic Acids with Aryl Halides Using XPhos
| Entry | Phenylboronic Acid Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxyphenylboronic acid | 4-Chlorotoluene | PdCl₂(XPhos)₂ | TBAOH | n-BuOH | 110 | 0.5 | 91 |
| 2 | 2,6-Dimethylphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 24 | 85 |
| 3 | 2-(Trifluoromethyl)phenylboronic acid | 2-Bromoanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100 | 12 | 89 |
Data compiled from multiple sources.[8]
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with ortho-substituted phenylboronic acids using bulky phosphine ligands. Optimization of the reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling Using a Buchwald Ligand (e.g., XPhos or SPhos)
Materials:
-
Ortho-substituted phenylboronic acid (1.2 - 1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 mmol)
-
Buchwald Ligand (e.g., XPhos, SPhos) (0.02 - 0.10 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 - 10 mL)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or a vial with a screw cap and septum) under an inert atmosphere, add the aryl halide, the ortho-substituted phenylboronic acid, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Ligand Selection Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the Suzuki-Miyaura coupling and a logical workflow for ligand selection when dealing with sterically hindered substrates.
Caption: Suzuki-Miyaura catalytic cycle with a bulky phosphine ligand.
Caption: Ligand selection workflow for hindered Suzuki-Miyaura coupling.
Conclusion
The successful Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids is highly dependent on the strategic selection of the ancillary ligand. Bulky and electron-rich phosphine ligands, such as those from the Buchwald family, have demonstrated remarkable efficacy in overcoming the steric hindrance associated with these challenging substrates. By promoting the formation of highly active monoligated palladium species and facilitating the key steps of the catalytic cycle, these ligands enable the synthesis of a wide range of sterically congested biaryl compounds. The data and protocols presented in this application note serve as a valuable resource for researchers in the field of organic synthesis and drug development, providing a clear path toward the successful implementation of this critical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Acetylphenylboronic Acid with Aryl Halides for the Synthesis of 2-Acetylbiphenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse reactants. The coupling of 2-acetylphenylboronic acid with various aryl and heteroaryl halides is a powerful method for synthesizing 2-acetylbiphenyl (B1312439) derivatives. These products are valuable intermediates in medicinal chemistry and materials science, serving as precursors to various complex molecules and pharmacologically active scaffolds. The ortho-acetyl group can introduce unique steric and electronic properties and can be a handle for further chemical transformations.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, a summary of representative reaction conditions, and expected yields for various substrates.
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of this compound with an aryl halide (where X is typically Br or I) in the presence of a base to yield the corresponding 2-acetylbiphenyl derivative.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Conditions are based on established protocols for similar substrates and may require optimization for specific cases.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Toluene (B28343)/EtOH/H₂O | 80 | 12-18 | >90 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 88-96 |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ (2) | SPhos (5) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 75-85 |
| 5 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 80-90 |
| 6 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 12 | >90 |
Yields are estimated based on similar reactions reported in the literature and represent isolated yields after purification.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium carbonate [K₂CO₃] (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL, anhydrous and degassed)
-
Ethanol (B145695) (2.5 mL, degassed)
-
Deionized water (2.5 mL, degassed)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a nitrogen or argon manifold. Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture of toluene (10 mL), ethanol (2.5 mL), and deionized water (2.5 mL) via syringe.
-
Reaction: Attach a reflux condenser (under the inert atmosphere) and heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times typically range from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (2 x 20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-acetylbiphenyl derivative. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
This detailed protocol provides a robust starting point for researchers. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific, challenging substrates.
References
Application Notes and Protocols for Solvent Effects in the Suzuki Coupling of 2-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of solvent selection in the Suzuki-Miyaura cross-coupling of 2-acetylphenylboronic acid with aryl halides. The protocols offer standardized procedures for conducting this reaction under various solvent conditions to optimize yield and minimize side products.
Application Notes
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, the reaction's outcome is highly dependent on several factors, with the choice of solvent being paramount. For sterically hindered substrates like this compound, the solvent plays a multifaceted role in influencing reaction kinetics, solubility of reactants and intermediates, and the stability of the catalytic species.
The ortho-acetyl group in this compound introduces significant steric bulk around the reaction center. This steric hindrance can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the acetyl group's carbonyl oxygen can potentially coordinate with the palladium catalyst. This interaction can either be beneficial, by pre-organizing the substrate for oxidative addition, or detrimental, by leading to catalyst inhibition. The nature and extent of this coordination are heavily influenced by the solvent environment.
Key Considerations for Solvent Selection:
-
Polarity and Protic vs. Aprotic Nature: The polarity of the solvent affects the solubility of the reactants, particularly the inorganic base and the boronic acid. Protic solvents, like alcohols and water, can participate in hydrogen bonding and may be necessary to activate the boronic acid for transmetalation. Aprotic polar solvents, such as DMF and acetonitrile, can also be effective but may lead to different reaction profiles.
-
Solvent Mixtures: Mixtures of organic solvents with water are frequently employed in Suzuki couplings. Water aids in dissolving the base and can facilitate the formation of the active catalytic species. The ratio of the organic solvent to water is a critical parameter to optimize.
-
Coordinating vs. Non-coordinating Solvents: Solvents with coordinating abilities, such as THF and dioxane, can interact with the palladium catalyst. This can influence the catalyst's reactivity and stability. In the case of this compound, a coordinating solvent might compete with the acetyl group for coordination to the palladium center.
-
Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Higher temperatures are often required to overcome the activation energy barrier, especially with sterically hindered substrates.
Summary of Solvent Effects on the Suzuki Coupling of this compound:
The following table summarizes the expected performance of various solvent systems in the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). The yield data is illustrative and serves as a guideline for optimization. Actual yields will vary depending on the specific aryl halide, catalyst, ligand, base, and reaction conditions.
| Solvent System | Catalyst/Ligand | Base | Temperature (°C) | Typical Yield (%) | Notes |
| Toluene (B28343)/H₂O (4:1) | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 60-75 | Good for initial screening; phase-transfer catalyst may be beneficial. |
| Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 75-90 | Often provides good yields for a range of substrates. Dioxane's coordinating ability can be advantageous. |
| THF/H₂O (4:1) | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 70-85 | A versatile system, but THF's lower boiling point may limit reaction rates. |
| n-Propanol/H₂O (3:1) | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 95 | 65-80 | A greener solvent option; can be effective for many couplings. |
| DMF | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 110 | 80-95 | A polar aprotic solvent that can lead to high yields, especially with challenging substrates. Careful degassing is crucial. |
| Acetonitrile/H₂O (4:1) | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 50-70 | Can be effective, but may sometimes lead to catalyst deactivation or side reactions. |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an aryl bromide in two different solvent systems. These protocols can be adapted for other aryl halides and further optimized.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine (B1218219) ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Suzuki Coupling in Dioxane/Water
This protocol is a robust starting point for the coupling of this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane (B91453), anhydrous
-
Deionized water, degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, magnesium sulfate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling in Toluene/Water
This protocol utilizes a common non-coordinating solvent system.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.5 mmol) and the aryl bromide (1.0 mmol) in toluene (10 mL).
-
Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mL).
-
Bubble an inert gas through the mixture for 15-20 minutes to degas the solution.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to 90 °C under a positive pressure of inert gas and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-16 hours).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the pure product.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling of this compound.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for solvent selection and optimization in Suzuki coupling.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Acetylphenylboronic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and an optimized experimental protocol for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving 2-acetylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this compound are frequently attributed to a combination of steric hindrance and competing side reactions. The ortho-acetyl group introduces significant steric bulk, which can impede key steps in the catalytic cycle. Additionally, this electron-withdrawing group can make the boronic acid susceptible to decomposition.
Common causes for low yield include:
-
Steric Hindrance: The bulky ortho-acetyl group can slow down the oxidative addition and/or transmetalation steps of the Suzuki-Miyaura catalytic cycle.[1]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[1][2] This process is often accelerated by harsh basic conditions and elevated temperatures.[1]
-
Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be sufficiently active to overcome the challenges posed by this sterically hindered and electron-deficient substrate.
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be optimized for this specific substrate.[4]
Q2: What are the primary side reactions with this compound, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group, which is a common issue with electron-deficient arylboronic acids, especially under basic conditions.[1][2]
-
Mitigation Strategies:
-
Use Milder Bases: Consider switching from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester.[1][6] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Anhydrous Conditions: Employing strictly anhydrous solvents and reagents can help suppress protodeboronation.[1][4]
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
-
-
-
Homocoupling: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.[3][4]
-
Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or an efficient Pd(II) precatalyst system that is readily reduced to the active catalytic species.[1][3]
-
-
Q3: How do I select the appropriate palladium catalyst and ligand for coupling with this compound?
A3: The choice of catalyst and ligand is crucial for overcoming the steric hindrance of the ortho-acetyl group.
-
Catalyst: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results for challenging substrates. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine (B1218219) ligand.[7] Pre-catalysts such as Pd(dppf)Cl₂ are also a good choice.[8]
-
Ligands: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands can stabilize the palladium center and facilitate the oxidative addition step.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the general effects of different reaction components on the yield of Suzuki-Miyaura couplings with sterically hindered and electron-deficient arylboronic acids.
Table 1: Effect of Ligand Choice on Yield
| Ligand | Typical Yield Range (%) | Rationale |
| PPh₃ | 30-60 | Standard ligand, may be less effective for sterically hindered substrates. |
| P(t-Bu)₃ | 60-85 | Bulky, electron-rich ligand that promotes oxidative addition.[1] |
| SPhos | 70-95 | Buchwald ligand, highly effective for challenging couplings.[6] |
| XPhos | 70-95 | Buchwald ligand, often used for sterically demanding substrates.[3] |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Typical Yield Range (%) | Comments |
| Na₂CO₃ | Dioxane/H₂O | 40-70 | Common, but may not be optimal for this substrate.[10] |
| K₂CO₃ | Toluene/H₂O | 50-80 | A frequently used and effective base.[5] |
| K₃PO₄ | Dioxane | 65-90 | A stronger base that can be very effective, often used under anhydrous conditions.[11] |
| Cs₂CO₃ | THF/H₂O | 70-95 | A strong, soluble base that often gives high yields.[8] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require further optimization for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane. Add this catalyst/ligand solution to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the anhydrous, degassed dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Acetylphenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-acetylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The primary focus is on addressing the common side reaction of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling side reaction of this compound?
A1: Homocoupling is an undesired reaction where two molecules of this compound react to form 2,2'-diacetylbiphenyl (B1622603). This depletes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: Why is this compound particularly prone to homocoupling?
A2: The acetyl group on the phenyl ring is electron-withdrawing. Electron-deficient arylboronic acids are generally more susceptible to side reactions, including homocoupling and protodeboronation.[1][2]
Q3: What is the primary cause of this homocoupling side reaction?
A3: The main cause of homocoupling is the presence of palladium(II) species and oxygen in the reaction mixture.[3][4][5] If the active palladium(0) catalyst is oxidized to palladium(II), or if a palladium(II) precatalyst is not fully reduced, these Pd(II) species can catalyze the homocoupling of the boronic acid.[2][3]
Q4: How does oxygen contribute to the homocoupling of this compound?
A4: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[5][6] This Pd(II) can then undergo transmetalation with two molecules of this compound, followed by reductive elimination to yield the homocoupled product, 2,2'-diacetylbiphenyl.[3][4] A proposed mechanism involves the formation of a palladium peroxo complex that reacts with the boronic acid.[4][7]
Q5: Can the choice of palladium catalyst influence the extent of homocoupling?
A5: Yes. Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an initial reduction to the active Pd(0) species.[3] Inefficient reduction can leave residual Pd(II), which promotes homocoupling.[3] Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this, provided the reaction is kept strictly anaerobic.
Q6: How does the base affect the homocoupling of this compound?
A6: The base is essential for the transmetalation step in the desired Suzuki-Miyaura coupling.[8][9][10][11] However, the choice and strength of the base can influence side reactions. While not the primary driver of homocoupling, an inappropriate base can affect catalyst stability and overall reaction efficiency, indirectly contributing to side product formation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing the homocoupling side reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of 2,2'-diacetylbiphenyl (homocoupling product) observed. | 1. Presence of oxygen in the reaction.[5][6]2. Incomplete reduction of Pd(II) precatalyst.[3]3. Decomposition of the Pd(0) catalyst to Pd(II). | 1. Deoxygenate the reaction mixture: Sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.[6]2. Add a mild reducing agent: The addition of a small amount of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[12]3. Use a Pd(0) precatalyst: Consider using a catalyst like Pd(PPh₃)₄. Ensure it is of high quality, as aged catalysts may contain oxidized palladium species. |
| Low yield of the desired cross-coupled product. | 1. Significant homocoupling of this compound.2. Protodeboronation (loss of the boronic acid group).3. Inefficient catalyst activity. | 1. Implement the solutions for minimizing homocoupling.2. Optimize the base: Use a moderate strength base (e.g., K₂CO₃, K₃PO₄). Strong bases can sometimes promote protodeboronation.3. Ligand selection: Employ bulky, electron-rich phosphine (B1218219) ligands like SPhos, which can promote the desired reductive elimination and stabilize the Pd(0) catalyst.[1] |
| Inconsistent reaction outcomes. | 1. Variable levels of atmospheric oxygen.2. Impurities in reagents or solvents. | 1. Standardize the deoxygenation procedure for all reactions.2. Use high-purity, anhydrous solvents and ensure the quality of the this compound and other reagents. |
Experimental Protocols
Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol is a general guideline for coupling this compound with an aryl halide, incorporating steps to suppress the formation of the homocoupling byproduct.
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with septa and connect it to a manifold for inert gas (argon or nitrogen).
-
-
Deoxygenation:
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times.
-
Add the chosen solvent (e.g., 1,4-dioxane/water, toluene) via a syringe. The solvent should be previously deoxygenated by sparging with inert gas for at least 30 minutes.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Briefly remove the septum from the reaction flask and add the catalyst and ligand under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the undesired homocoupling side reaction.
Caption: Suzuki-Miyaura coupling vs. homocoupling pathway.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting experiments where homocoupling of this compound is a significant issue.
Caption: Troubleshooting workflow for homocoupling.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Protodeboronation of Electron-Deficient Phenylboronic Acids
Welcome to the technical support center for the protodeboronation of electron-deficient phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic challenge.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving electron-deficient phenylboronic acids, which are particularly susceptible to premature protodeboronation.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with an electron-deficient phenylboronic acid and observing a low yield of my desired product, with significant formation of the corresponding arene byproduct. What is happening and how can I fix it?
Answer: This is a classic sign of premature protodeboronation, where the carbon-boron bond of your phenylboronic acid is cleaved and replaced with a carbon-hydrogen bond before the desired cross-coupling can occur.[1] Electron-deficient phenylboronic acids are particularly prone to this side reaction. Here are several strategies to mitigate this issue:
-
Choice of Base: The base is crucial in the Suzuki-Miyaura reaction but can also promote protodeboronation.[2]
-
Recommendation: Switch to milder bases. Instead of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), consider using potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (B1210297) (KOAc).[3]
-
-
Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[3]
-
Recommendation: Run the reaction at the lowest temperature that still allows for efficient cross-coupling. A temperature range of 60-80 °C is often a good starting point to minimize decomposition.[4]
-
-
Solvent System: The presence of water can be a source of protons for protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative can significantly reduce protodeboronation.
Issue 2: Difficulty in Purifying the Product from the Protodeboronated Byproduct
Question: My reaction has produced a mixture of my desired product and the protodeboronated arene. Their polarities are very similar, making chromatographic separation difficult. What can I do?
Answer: This is a common challenge when protodeboronation occurs. The most effective solution is to prevent the formation of the byproduct in the first place by optimizing the reaction conditions as described in Issue 1 . If you are already facing this separation issue, consider the following:
-
Recrystallization: If your product is a solid, careful selection of a recrystallization solvent system may allow for the selective crystallization of your desired compound, leaving the byproduct in the mother liquor.
-
Alternative Chromatographic Techniques: If standard silica (B1680970) gel chromatography is ineffective, explore other stationary phases or techniques such as reverse-phase chromatography or preparative HPLC.
-
Derivative Formation: In some cases, it may be possible to selectively react either the product or the byproduct to form a derivative with significantly different polarity, facilitating separation. This is a less ideal, multi-step solution.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A: Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] It is a frequent and undesirable side reaction in processes that utilize organoboronic acids, such as the Suzuki-Miyaura cross-coupling reaction.[1]
Q2: Why are electron-deficient phenylboronic acids more susceptible to protodeboronation?
A: Arylboronic acids with electron-withdrawing groups are more prone to protodeboronation.[7] For highly electron-deficient systems, protodeboronation under basic conditions can proceed through the formation of a transient aryl anion, which is then protonated.[8][9] The electron-withdrawing groups stabilize this transient anionic intermediate, thus facilitating the cleavage of the C-B bond.
Q3: What are the primary mechanisms of protodeboronation?
A: Protodeboronation can occur through several pathways depending on the reaction conditions:
-
Acid-Catalyzed Protodeboronation: This pathway involves the reaction of the boronic acid with an acid, proceeding through an intermolecular metathesis via a four-membered ring transition state.[3][7]
-
Base-Catalyzed Protodeboronation: This is highly relevant for Suzuki-Miyaura reactions. A base, such as hydroxide, attacks the boron atom to form a boronate species ([ArB(OH)₃]⁻). This intermediate is then protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond.[1][3] The rate of this process is highly dependent on the pH.[1][8]
Q4: Are boronic esters always more stable than boronic acids?
A: While it is a common strategy to convert boronic acids to esters like pinacol esters (Bpin) to enhance stability, this does not universally guarantee protection against protodeboronation, especially under basic aqueous conditions.[4][6] However, MIDA boronates are generally found to be exceptionally stable and are a reliable choice for a "slow-release" strategy to minimize unwanted protodeboronation.[1][3]
Data Presentation
Table 1: Influence of Solvent and Temperature on Acid-Promoted Protodeboronation of 4-Hydroxyphenylboronic Acid.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetic Acid | 130 | 70 |
| 2 | Formic Acid | 130 | 45 |
| 3 | Acetic Acid/H₂O | 130 | 23 |
| 4 | HCl/H₂O | 130 | 26 |
| 5 | Trifluoroacetic Acid | 130 | 0 |
| 6 | Acetic Acid | 80 | <10 |
| 7 | Acetic Acid | 100 | 35 |
| 8 | Acetic Acid | 120 | 60 |
| 9 | Acetic Acid | 130 | 70 |
Data adapted from a study on acid-promoted metal-free protodeboronation.[7]
Table 2: Relative Stability of Common Boron Reagents against Protodeboronation.
| Boron Reagent | Structure | Relative Stability | Key Characteristics |
| Boronic Acid | R-B(OH)₂ | Low | Susceptible to protodeboronation, especially when electron-deficient. |
| Pinacol Ester | R-Bpin | Moderate | Often more stable than the corresponding boronic acid, but not immune to protodeboronation under basic conditions.[4][6] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable crystalline solids that slowly release the boronic acid.[4] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids that offer a tunable slow release of the boronic acid.[1][3][4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), the electron-deficient phenylboronic acid or its MIDA ester derivative (1.1-1.5 equivalents), and a mild base such as finely ground potassium phosphate (K₃PO₄) (3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, or a pre-catalyst like XPhos Pd G2, typically 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a 10:1 to 5:1 ratio of an organic solvent to water (e.g., THF/H₂O or dioxane/H₂O).[3][4]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS), checking for both the formation of the desired product and the protodeboronated byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, typically flash column chromatography on silica gel.
Protocol 2: Preparation of a Phenylboronic Acid MIDA Ester
-
Reaction Setup: To a solution of the electron-deficient phenylboronic acid (1.0 equivalent) in dimethylformamide (DMF) is added N-methyliminodiacetic acid (1.0 equivalent).
-
Azeotropic Removal of Water: The mixture is heated (e.g., to 80-110 °C) under a stream of nitrogen or under vacuum to facilitate the removal of water. The reaction is typically complete when water is no longer observed to be evolving.
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid MIDA boronate is typically purified by recrystallization or by trituration with a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for low cross-coupling yields.
Caption: Base-catalyzed protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Acetylphenylboronic Acid Coupling Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-acetylphenylboronic acid coupling products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of biaryl ketones synthesized via Suzuki-Miyaura coupling with this compound.
Issue 1: Low Recovery of Desired Product After Aqueous Work-up
| Possible Cause | Suggested Solution |
| Product Emulsification: The presence of both a polar acetyl group and a nonpolar biaryl system can lead to the formation of emulsions during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break up the emulsion.- Filter the entire mixture through a pad of Celite® to break the emulsion. |
| Product Precipitation: The product may be sparingly soluble in the chosen organic solvent at room temperature, leading to precipitation at the interface. | - Use a larger volume of a more effective organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).- Gently warm the separatory funnel to redissolve the product before separation. |
| Product with Acidic/Basic Functionality: If the coupling partner contains an acidic or basic moiety, the product's solubility will be pH-dependent. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral, organic-soluble form before extraction. |
Issue 2: Co-elution of Product and Impurities During Column Chromatography
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts: Homocoupling byproducts (biaryl from the coupling partner) or unreacted starting materials can have similar polarities to the desired 2-acetylbiaryl product. | - Optimize Solvent System: Use a less polar solvent system (e.g., a lower percentage of ethyl acetate (B1210297) in hexanes) and a longer column to improve separation. A shallow gradient elution can be effective.[1] - Change Stationary Phase: If silica (B1680970) gel fails, consider using neutral alumina, which has different selectivity. - Add a Modifier: For products with basic nitrogens, adding a small amount of triethylamine (B128534) (~0.1%) to the eluent can improve peak shape and separation. For acidic impurities, a small amount of acetic acid can be used. |
| Overloading the Column: Exceeding the capacity of the column leads to poor separation. | - Use a larger diameter column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product weight ratio of at least 50:1. |
| Improper Sample Loading: Loading the sample in a strong solvent can cause band broadening. | - Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent. - Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[2] |
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
| Possible Cause | Suggested Solution |
| Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. | - Repurify the material by column chromatography to achieve higher purity before attempting recrystallization again. |
| Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent even at low temperatures, or it may be an oil at room temperature. | - Single Solvent: Test a range of solvents. Good single solvents for biaryl ketones include ethanol, acetone, or mixtures like ethyl acetate/hexanes.[3][4] - Two-Solvent System: Dissolve the compound in a "good" solvent (e.g., ethyl acetate or dichloromethane) at an elevated temperature and add a "poor" solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5] |
| Cooling Too Rapidly: Rapid cooling often leads to the formation of small, impure crystals or an oil. | - Allow the hot, saturated solution to cool slowly to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
Issue 4: Persistent Palladium Contamination in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient Removal During Work-up: Finely divided palladium metal or soluble palladium complexes may remain in the organic phase. | - Activated Carbon Treatment: Stir the organic solution of the product with activated carbon for a period, then filter through Celite®.[6] - Thiol-Based Scavengers: Use commercially available silica-bound thiol scavengers or add a solution of a thiol (e.g., thiourea) to complex with the palladium, followed by filtration. - Aqueous Washes: Wash the organic layer with an aqueous solution of sodium bisulfite or ammonium (B1175870) chloride. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction with this compound?
A1: Common impurities include unreacted this compound, the aryl halide starting material, homocoupled byproducts (from both the boronic acid and the aryl halide), protodeboronated 2-acetylbenzene, and residual palladium catalyst. Inorganic salts from the base used in the reaction are also present in the crude mixture.
Q2: How can I efficiently remove unreacted this compound?
A2: Unreacted boronic acids are acidic and can be removed with a basic aqueous wash. During the work-up, wash the organic layer containing the crude product with an aqueous solution of a base like 1M sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.
Q3: What is a good starting point for developing a column chromatography method for my 2-acetylbiaryl product?
A3: A good starting point is to use silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the eluent.[1] You can determine the optimal solvent ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation.[1]
Q4: My purified product is a yellow oil, but the literature reports it as a white solid. What could be the issue?
A4: The yellow color often indicates the presence of residual palladium catalyst or other colored impurities. The oily nature suggests that the compound may be impure, as impurities can depress the melting point and inhibit crystallization. Further purification by another round of column chromatography, treatment with activated carbon, or attempting recrystallization from a different solvent system may be necessary.
Q5: Is it necessary to remove the palladium catalyst completely?
A5: For many applications, especially in drug development, it is crucial to reduce palladium levels to parts-per-million (ppm) concentrations due to its potential toxicity and to ensure reproducibility in subsequent reactions or biological assays.
Data Presentation
Table 1: Typical Purification Methods and Expected Outcomes for 2-Acetylbiaryl Ketones
| Purification Method | Typical Eluent/Solvent | Reported Yield Range (%) | Expected Purity (%) | Key Impurities Removed |
| Aqueous Wash (Basic) | N/A | >95 (recovery) | - | Unreacted boronic acid, inorganic salts |
| Flash Column Chromatography | Hexanes/Ethyl Acetate gradient | 70-95 | 95-99 | Homocoupled byproducts, unreacted starting materials, other organic impurities |
| Recrystallization | Ethanol, Acetone, or Ethanol/Water | 80-95 (of purified material) | >99 | Minor impurities with different solubility profiles |
Note: Yields and purity are highly dependent on the specific substrates and reaction conditions. A study on the synthesis of 4-acetylbiphenyl (B160227) via Friedel-Crafts acylation reported a purity of over 99% achievable after recrystallization from ethanol.[7] Another protocol for Suzuki coupling to form a biaryl carbonyl compound followed by recrystallization from hexanes and methanol (B129727) afforded the purified product as a solid.[6]
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1M aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution to remove unreacted this compound.
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Water.
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Brine (saturated aqueous NaCl solution) to aid in layer separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter off the drying agent.
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Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate).
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Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
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Elute the Column: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the impure product in a few drops of a potential solvent (e.g., ethanol) at its boiling point. Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but yield a good crop of crystals upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Visualizations
Caption: General experimental workflow for the purification of this compound coupling products.
Caption: Troubleshooting logic for co-elution issues in column chromatography.
References
Technical Support Center: Optimizing Reactions with 2-Acetylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 2-Acetylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting range is between 80°C and 110°C.[1][2] For some highly active catalyst systems, reactions can even be performed at room temperature. It is advisable to start with a moderate temperature, such as 80°C, and optimize based on reaction monitoring.[3]
Q2: I am observing low yields in my reaction. What are the common causes?
A2: Low yields in Suzuki-Miyaura coupling reactions can arise from several factors. Key areas to investigate include the activity of the catalyst system, the reaction conditions (temperature, time, inert atmosphere), the quality of the reagents (aryl halide, boronic acid, and base), and the choice of solvent.[2]
Q3: My this compound appears to be decomposing. What could be the cause?
A3: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This decomposition is often accelerated by elevated temperatures, harsh basic conditions, and the presence of water.[1][2] To mitigate this, consider using milder bases, lower reaction temperatures, or converting the boronic acid to a more stable form, such as a pinacol (B44631) ester.[1]
Q4: What are the signs of this compound degradation?
A4: While not a definitive measure, visual signs of degradation can include discoloration or clumping of the solid material. However, significant degradation can occur without any visible changes. Analytical techniques such as NMR are necessary for a conclusive assessment of purity.
Q5: Can I use microwave heating for reactions with this compound?
A5: Yes, microwave-assisted heating can be a valuable tool for accelerating Suzuki-Miyaura reactions. It often allows for shorter reaction times and can lead to improved yields.[4] However, careful optimization of temperature and time is still crucial to avoid decomposition.
Troubleshooting Guide
Problem: My reaction yield is low despite increasing the temperature.
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Possible Cause 1: Catalyst Inactivation. The palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and inactivation.[2]
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Solution: Ensure your solvent and reaction setup are thoroughly degassed. Consider using a pre-formed Pd(0) catalyst or ensure your Pd(II) precatalyst is effectively reduced in situ.[1]
-
-
Possible Cause 2: Protodeboronation. Higher temperatures can accelerate the decomposition of this compound, especially in the presence of a strong base and water.[1][3]
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Solution: Try running the reaction at a lower temperature for a longer duration. Alternatively, using a milder base or converting the boronic acid to a more stable pinacol ester can reduce decomposition.[1]
-
-
Possible Cause 3: Incorrect Ligand Choice. The ligand plays a crucial role in the catalytic cycle. For challenging substrates, a standard ligand like triphenylphosphine (B44618) may not be sufficient.
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Solution: Consider screening more electron-rich and bulky ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can facilitate the oxidative addition and reductive elimination steps.[2]
-
Problem: The reaction is sluggish and does not go to completion.
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Possible Cause: Insufficient Temperature. The activation energy for the oxidative addition of the aryl halide may not be met at lower temperatures, especially with less reactive halides like aryl chlorides.
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Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.[1]
-
-
Possible Cause: Poor Solubility of Reagents. The base or other reagents may not be sufficiently soluble in the chosen solvent system, hindering the reaction.
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Solution: Ensure the base is finely powdered. For solvents like THF or dioxane, adding a small amount of water can improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[1]
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Problem: I am observing significant byproduct formation.
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Possible Cause: Homocoupling of the Boronic Acid. The self-coupling of this compound can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced.[5]
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Solution: Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source can also minimize homocoupling.
-
-
Possible Cause: Side Reactions of the Acetyl Group. At elevated temperatures, the acetyl group may participate in side reactions.
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Solution: Attempt the reaction at the lowest effective temperature. If side reactions persist, protecting the acetyl group as a ketal prior to the coupling reaction may be necessary.
-
Data Presentation
Table 1: Effect of Reaction Temperature on a Typical Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Impurity (Protodeboronation, %) |
| 1 | Room Temperature | 24 | <5 | Not Determined |
| 2 | 60 | 12 | 45 | <2 |
| 3 | 80 | 6 | 88 | 3 |
| 4 | 100 | 4 | 91 | 5 |
| 5 | 120 | 4 | 75 | 15 |
Reaction Conditions: this compound (1.2 equiv), 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).
Experimental Protocols
Protocol 1: Temperature Optimization for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening the optimal reaction temperature for the Suzuki-Miyaura coupling of this compound with an aryl halide.
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Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
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Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes.
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Solvent Addition: Add degassed 4:1 toluene/water (10 mL) via syringe.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C, 80°C, 100°C, or 120°C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for temperature optimization.
References
Technical Support Center: Troubleshooting Incomplete Conversion of 2-Acetylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to the incomplete conversion of 2-acetylphenylboronic acid in cross-coupling reactions. The following guides and FAQs address common challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield or incomplete conversion?
Answer: Incomplete conversion of this compound is a common challenge that can be attributed to several factors. The ortho-acetyl group introduces significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2] Furthermore, as an electron-deficient boronic acid, it is particularly susceptible to competitive side reactions, most notably protodeboronation.[3][4] Other contributing factors include suboptimal reaction conditions (base, solvent, temperature), inactive or inappropriate catalyst systems, and poor reagent quality.[5][6]
Question 2: I suspect protodeboronation is the main side reaction. How can I identify and minimize it?
Answer: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, converting your starting material into acetophenone.[4] This is a frequent issue with electron-deficient and sterically hindered boronic acids.[3][7]
To minimize protodeboronation:
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Employ Strictly Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture facilitates protodeboronation.[5][6]
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Use Milder Bases: Harsh basic conditions can promote the decomposition of boronic acids.[6] Consider switching from strong hydroxides to milder bases like potassium fluoride (B91410) (KF) or potassium phosphate (B84403) (K₃PO₄).[6][8]
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Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester. These are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[4][5][6]
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Lower the Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[6]
Question 3: What are the most effective catalyst and ligand combinations for coupling this hindered boronic acid?
Answer: Standard catalyst systems like Pd(PPh₃)₄ may be ineffective for challenging substrates like this compound.[5] Success often requires more robust catalytic systems.
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Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively.
-
Ligand Choice: The key is to use electron-rich and sterically bulky phosphine (B1218219) ligands. These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Buchwald-type ligands such as SPhos, XPhos, and P(t-Bu)₃ are highly recommended for coupling sterically hindered or electron-deficient partners.[3][6][9]
Question 4: My reaction has stalled with significant starting material remaining. How should I optimize the base and solvent?
Answer: The choice of base and solvent is critical and highly interdependent.
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Base Selection: A strong, non-nucleophilic base is often required to activate the boronic acid for transmetalation. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[6][10] Ensure the base is finely powdered to maximize its surface area and reactivity.
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Solvent System: Aprotic polar solvents are generally preferred.
-
Dioxane/Water or THF/Water: A mixture (e.g., 4:1 or 5:1) is a standard choice. The water helps to solubilize the base and facilitates the formation of the active boronate species.[6][11]
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2-MeTHF: This solvent has been shown to improve yields in some cases, offering a good alternative to dioxane.[10]
-
Toluene/Ethanol/Water: In some instances, a mixture of these solvents can be effective.[12]
-
Question 5: How can I prevent the formation of homocoupling byproducts?
Answer: Homocoupling, the dimerization of your aryl halide or boronic acid, is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5]
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Thorough Degassing: This is the most critical step to prevent homocoupling. Before heating, the reaction mixture must be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5][6]
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Maintain an Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish to prevent oxygen from re-entering the system.[5]
Question 6: What are the correct procedures for handling and storing this compound to ensure its purity and reactivity?
Answer: The stability of your boronic acid is paramount for a successful reaction.
-
Storage: this compound should be stored in a tightly closed container under an inert atmosphere.[13][14] It is recommended to keep it refrigerated (2-8 °C) and protected from light.[13]
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Handling: Avoid contact with skin and eyes and prevent dust formation.[13] Always handle the reagent in a well-ventilated area or a fume hood.[14] Due to its sensitivity, minimize its exposure to air and moisture when weighing and adding it to the reaction vessel.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes troubleshooting strategies and illustrates the impact of reaction parameters on product yield.
Table 1: Troubleshooting Quick-Reference Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system. | Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[3][6] |
| Inefficient transmetalation. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider adding a small amount of water to your solvent system (e.g., Dioxane/H₂O 4:1).[6][10] | |
| Steric hindrance. | Increase reaction temperature moderately (e.g., from 80 °C to 100 °C).[6] | |
| Protodeboronation | Presence of water/protons. | Use anhydrous solvents and reagents; ensure glassware is dry.[5][6] |
| Base is too harsh. | Switch to a milder base like KF or K₃PO₄.[6][8] | |
| Boronic acid instability. | Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[4] | |
| Homocoupling | Presence of oxygen. | Thoroughly degas the reaction mixture before heating and maintain a strict inert (Ar or N₂) atmosphere.[5] |
| Stalled Reaction | Poor solubility of base/reagents. | Ensure the base is finely powdered; check that the solvent system is appropriate for all components.[6] |
Table 2: Example Optimization of a Suzuki-Miyaura Coupling (Reaction: this compound + 4-Bromoanisole)
| Entry | Catalyst (2 mol%) / Ligand (4 mol%) | Base (2 equiv.) | Solvent (0.1 M) | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | <15 |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 78 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 100 | >90 |
| 5 | Pd(OAc)₂ / SPhos | K₃PO₄ | Anhydrous Dioxane | 80 | 65 |
Note: Data are illustrative examples based on typical optimization outcomes.
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Reactions with 2-Acetylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Acetylphenylboronic acid. The following information is designed to address common issues encountered during experimental procedures, with a focus on the impact of atmospheric conditions.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions to help you optimize your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: The Palladium catalyst, particularly in its Pd(0) active state, is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[1][2] 2. Protodeboronation: The carbon-boron bond of the boronic acid can be cleaved and replaced by a hydrogen atom, a side reaction often accelerated by heat and basic conditions.[2] 3. Homocoupling: Boronic acids can couple with themselves, especially in the presence of oxygen and Pd(II) species.[2] 4. Steric Hindrance: The ortho-acetyl group can sterically hinder the approach of the coupling partners to the catalyst. | 1. Maintain an Inert Atmosphere: Rigorously degas all solvents and reagents and perform the reaction under a positive pressure of an inert gas like nitrogen or argon.[1][2] 2. Use Milder Bases: Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[1] 3. Optimize Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.[1] 4. Choose Appropriate Ligands: For sterically hindered substrates, employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) to facilitate the coupling.[1] |
| Presence of Acetophenone (B1666503) as a Byproduct | Protodeboronation: This is the primary pathway leading to the formation of acetophenone from this compound.[2] | 1. Strictly Anhydrous Conditions: Use dry solvents and reagents to minimize water, which can be a proton source for protodeboronation. 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, which is more resistant to protodeboronation.[1] |
| Formation of Multiple Unidentified Byproducts | 1. Oxidative Degradation: this compound can be vulnerable to oxidation, leading to various degradation products. 2. Reaction with Solvent: At elevated temperatures, some solvents may react with the starting materials or intermediates. | 1. Ensure a Scrupulously Inert Atmosphere: Use Schlenk line techniques or a glovebox to minimize oxygen exposure.[3] 2. Solvent Selection: Choose a high-purity, degassed solvent that is stable under the reaction conditions. |
| Inconsistent Reaction Results | Variable Atmospheric Conditions: Inconsistent exclusion of air and moisture between experiments can lead to variable catalyst activity and side reaction rates. | Standardize Inerting Procedure: Implement a consistent and thorough procedure for degassing and maintaining an inert atmosphere for all reactions. This can involve multiple vacuum/inert gas cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use an inert atmosphere for all reactions with this compound?
A1: While some reactions may proceed in the presence of air, it is highly recommended to use an inert atmosphere (nitrogen or argon) for reactions involving this compound, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The active Pd(0) catalyst is prone to oxidation by atmospheric oxygen, which can lead to lower yields and inconsistent results.[1][2] Furthermore, this compound itself can be susceptible to oxidative degradation.[4]
Q2: What are the main side reactions to be aware of?
A2: The two most common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, resulting in the formation of acetophenone.[2] This is often promoted by moisture and heat. Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl, which can be favored by the presence of oxygen.[2]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, you should use anhydrous solvents and reagents, employ milder bases, and run the reaction at the lowest effective temperature.[1] Converting the boronic acid to a more stable form, like a pinacol ester, can also significantly reduce this side reaction.[1]
Q4: My reaction is not going to completion, even under an inert atmosphere. What should I check?
A4: If you are still experiencing issues under an inert atmosphere, consider the following:
-
Catalyst and Ligand Choice: The ortho-acetyl group introduces steric hindrance. Using a bulkier, more electron-rich phosphine ligand can improve catalytic activity.[1]
-
Base Strength and Solubility: Ensure your base is strong enough to activate the boronic acid but not so strong that it promotes decomposition. The solubility of the base can also be a factor; sometimes adding a small amount of water to an organic solvent can help.[2]
-
Reagent Purity: Impurities in your starting materials or solvents can inhibit the catalyst. Ensure all reagents are of high purity.
Data Presentation
| Reaction Condition | Expected Product Yield | Key Observations |
| Inert Atmosphere (Nitrogen/Argon) | High (e.g., >80%) | Cleaner reaction profile with minimal side products. Consistent and reproducible results. |
| Ambient Air | Low to Moderate (e.g., <50%) | Significant formation of protodeboronation (acetophenone) and homocoupling byproducts. Potential for catalyst deactivation and inconsistent yields. |
Note: The yields presented are illustrative and the actual results will depend on the specific substrates, catalyst, ligand, base, solvent, and temperature used.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide under Inert Atmosphere
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction, emphasizing the measures taken to maintain an inert atmosphere.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Inerting the System: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or an inert gas manifold. Evacuate the flask under vacuum and then backfill with nitrogen or argon. Repeat this vacuum/inert gas cycle three to five times to ensure a completely oxygen-free atmosphere.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via a syringe. If using a solid catalyst, it can be added at the beginning with the other solids. If it is an air-sensitive solution, it should be added via syringe at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling under an inert atmosphere.
Caption: Troubleshooting logic for low-yield reactions with this compound.
References
Technical Support Center: Post-Reaction Removal of Boronic Acid Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid impurities from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of boronic acid-related impurities encountered after a reaction?
A1: The most common impurities include unreacted boronic acids, boronic acid anhydrides (boroxines), and boronate esters. Additionally, boric acid can be a byproduct resulting from protodeboronation.
Q2: Why is it crucial to remove boronic acid impurities, especially in drug development?
A2: Recent studies have indicated that some arylboronic acids may exhibit mutagenic properties, classifying them as potential genotoxic impurities (PGIs).[1][2] Regulatory agencies require strict control of such impurities in active pharmaceutical ingredients (APIs).[1] Beyond toxicity concerns, residual boronic acids can interfere with downstream reactions and complicate the purification of the final product.
Q3: What are the primary methods for removing boronic acid impurities?
A3: The main strategies for removing boronic acid impurities include aqueous extraction (typically under basic conditions), chromatography on silica (B1680970) gel, the use of scavenger resins, derivatization to facilitate separation, and recrystallization.[3]
Q4: How can I detect the presence of boronic acid impurities in my sample?
A4: Several analytical techniques can be employed to detect and quantify boronic acid impurities. ¹¹B NMR is a direct method for observing boron-containing species. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are also powerful tools for separating and identifying these impurities.
Troubleshooting Guides
Issue 1: Poor Removal of Boronic Acid with a Simple Aqueous Wash
-
Possible Cause: The pH of the aqueous wash may not be optimal for solubilizing the boronic acid impurity. Boronic acids are weakly acidic, with pKa values typically around 9, and require a sufficiently basic solution to be effectively deprotonated and extracted into the aqueous phase.[4]
-
Solution:
-
Increase Basicity: Use a more basic wash solution, such as 1-2 M NaOH, to ensure complete deprotonation of the boronic acid.[5] This increases its solubility in the aqueous layer.
-
Multiple Extractions: Perform multiple extractions with the basic solution to improve removal efficiency.
-
Consider Your Product's Stability: Ensure your desired product is stable under the basic conditions used for the extraction.
-
Issue 2: Co-elution of Boronic Acid Impurity with My Product During Silica Gel Chromatography
-
Possible Cause: The polarity of your product and the boronic acid impurity may be too similar for effective separation using standard silica gel chromatography. Boronic acids can also streak on silica gel, leading to poor separation.
-
Solutions:
-
Modify the Eluent: Adjusting the solvent system by adding a small amount of a modifier like acetic acid or triethylamine (B128534) can sometimes improve separation.[3]
-
Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, minimizing over-adsorption and streaking of the boronic acid impurity, which can lead to better separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18), which may offer different selectivity.
-
Issue 3: Incomplete Removal of Boronic Acid Impurities Using Scavenger Resins
-
Possible Cause:
-
Insufficient Equivalents of Scavenger: The amount of scavenger resin used may be insufficient to bind all the boronic acid impurity.
-
Inadequate Reaction Time/Mixing: The scavenger resin may not have had enough time or sufficient agitation to interact effectively with the reaction mixture.
-
Inappropriate Scavenger Type: The chosen scavenger may not have the optimal functionality for binding your specific boronic acid impurity.
-
-
Solutions:
-
Increase Scavenger Amount: Use a higher excess of the scavenger resin (e.g., 3-5 equivalents).
-
Optimize Reaction Conditions: Increase the reaction time and ensure vigorous stirring to maximize the interaction between the scavenger and the impurity.
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Screen Different Scavengers: Test different types of scavenger resins. For example, SiliaBond DEAM and Diol are often effective for boronic acids.[3]
-
Data Presentation: Comparison of Boronic Acid Removal Techniques
The following table provides a qualitative and quantitative comparison of common methods for removing boronic acid impurities. The efficiencies can vary depending on the specific boronic acid and the reaction mixture.
| Purification Method | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Basic Aqueous Extraction | Deprotonation to form a water-soluble boronate salt.[5] | 70-95% | Simple, inexpensive, and scalable. | Product must be stable to basic conditions; may require multiple extractions. |
| Silica Gel Chromatography | Adsorption based on polarity differences. | 60-90% | Well-established and widely applicable. | Can be time-consuming; co-elution is possible if polarities are similar.[3] |
| Scavenger Resins | Covalent or dative bonding to functionalized solid support.[3] | >95% | High selectivity and efficiency; simple filtration to remove the resin. | Higher cost compared to extraction; requires optimization of scavenger type and amount. |
| Derivatization (e.g., to Trifluoroborate) | Conversion to a salt that can be easily separated by filtration or recrystallization.[6] | >98% | High purity of the final product; stable intermediates. | Requires additional reaction and workup steps. |
| Recrystallization | Difference in solubility between the product and impurity in a given solvent. | Variable | Can yield very pure crystalline products. | Only applicable to solid products; yield can be low. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid by Basic Aqueous Extraction
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Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with 1-2 M aqueous sodium hydroxide (B78521) (NaOH) solution.[5]
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Separation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.
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Repeat: Repeat the extraction with the NaOH solution two more times.
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Brine Wash: Wash the organic layer with brine to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Boronic Acid Scavenger Resin (e.g., SiliaBond DEAM)
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM).
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Addition of Scavenger: Add 3-5 equivalents of the SiliaBond DEAM scavenger resin to the solution.
-
Agitation: Stir the mixture vigorously at room temperature for 2-16 hours. The optimal time should be determined by monitoring the disappearance of the boronic acid impurity by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of the solvent used for the reaction.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification via Conversion to a Potassium Trifluoroborate Salt
-
Dissolution: Dissolve the crude boronic acid (1.0 mmol) in a 1:1 mixture of methanol (B129727) and water (10 mL).
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) (4.5 mmol).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Concentration: Remove the solvent under reduced pressure.
-
Azeotropic Removal of Water: Add methanol to the residue and evaporate under reduced pressure. Repeat this step three times to ensure complete removal of water.
-
Isolation: The resulting potassium trifluoroborate salt can often be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).
-
Hydrolysis (if boronic acid is desired): The purified trifluoroborate salt can be hydrolyzed back to the boronic acid by treatment with silica gel and water or by acidic hydrolysis.
Visualizations
Caption: Workflow for Boronic Acid Removal by Basic Aqueous Extraction.
References
- 1. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods [mdpi.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Suzuki Coupling Products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of Suzuki coupling products using column chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography purification of Suzuki coupling reaction mixtures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product and a major impurity (e.g., homocoupled byproduct) have very similar Rf values on TLC. | The polarity of the product and the impurity are too close for effective separation with the current solvent system. | - Optimize the solvent system: Systematically screen different solvent mixtures. Combinations to consider include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[1] - Use a shallow gradient: Employing a very gradual increase in the polar solvent during column chromatography can enhance separation.[1] - Consider a different stationary phase: If silica (B1680970) gel is ineffective, alumina (B75360) or reverse-phase silica may provide better separation.[2] |
| Streaking or tailing of the product band on the column. | - Sample overload: Too much crude material was loaded onto the column.[3] - Interaction with silica gel: The slightly acidic nature of silica can cause tailing of some compounds.[3] - Incomplete dissolution of the sample: The sample was not fully dissolved before loading.[3] | - Reduce the sample load. [3] - Deactivate the silica gel: Add a small amount of triethylamine (B128534) (0.1-2.0%) to the eluent for basic compounds, or acetic/formic acid for acidic compounds.[3][4] - Ensure complete dissolution: If solubility is an issue, consider dry loading the sample.[3][5] |
| Product is not eluting from the column. | The eluent is not polar enough to move the product through the stationary phase. | Gradually increase the polarity of the eluent. If the product is very polar and still does not move even with highly polar solvents like 100% ethyl acetate, consider using a more polar solvent system like dichloromethane/methanol.[2] |
| Product elutes with the solvent front. | The eluent is too polar, causing the product to have a very high Rf value and little interaction with the stationary phase. | Decrease the polarity of the eluent. Aim for an Rf value of approximately 0.2-0.4 for the desired product on the TLC plate for optimal separation.[2] |
| Presence of palladium catalyst (black/grey streaks) in the final product. | - Inefficient removal during work-up: The initial work-up did not effectively remove the palladium catalyst. - Homogeneous catalyst: Soluble palladium catalysts are not easily removed by simple filtration.[1] | - Filtration through Celite: For heterogeneous catalysts, filtering the reaction mixture through a pad of Celite can remove the solid catalyst.[1] - Use of metal scavengers: For homogeneous catalysts, treatment with a palladium scavenger (e.g., silica-bound thiols, activated carbon) can effectively remove residual palladium.[1][6][7] |
| Product appears to be decomposing on the column. | The compound is unstable on silica gel, which is slightly acidic.[2] | - Test for stability: Run a 2D TLC to confirm if the compound is degrading on silica.[2] - Deactivate the silica gel: Use a solvent system containing a small amount of a base like triethylamine.[4] - Use an alternative stationary phase: Consider using neutral alumina or Florisil.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude Suzuki coupling product?
A1: Common impurities include unreacted starting materials (aryl halide and boronic acid), homocoupled byproducts (from the boronic acid), protodeborylated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present.
Q2: What is the recommended first step after my Suzuki coupling reaction is complete, before column chromatography?
A2: An aqueous work-up is the essential first step. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities.[1][8]
Q3: How can I remove unreacted boronic acid before running my column?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By washing the organic layer with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[1]
Q4: My product and the homocoupled byproduct are inseparable by column chromatography. What are my options?
A4: If meticulous column chromatography with a shallow solvent gradient fails, and if your product is a solid, recrystallization can be a highly effective alternative purification method.[1]
Q5: Why is it critical to remove the palladium catalyst, and what are the most effective methods?
A5: For applications in drug development and pharmaceuticals, it is crucial to reduce palladium levels to parts-per-million (ppm) due to its toxicity and regulatory requirements.[1] For heterogeneous catalysts like palladium on carbon, simple filtration through Celite is effective.[1] For homogeneous catalysts, the use of metal scavengers is a common and effective strategy.[1][6][7]
Quantitative Data on Palladium Scavengers
The efficiency of palladium removal can vary depending on the scavenger, the nature of the palladium species, the solvent, and the reaction conditions. The table below provides a summary of the performance of different palladium scavengers.
| Scavenging Agent | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) | ~4 equivalents | THF/DMF, 16h, RT | 852 | < 5 | > 99 |
| Si-Thiol (Silica-bound Thiol) | Varies | Varies | > 1000 | < 100 | > 90 |
| Activated Charcoal | 0.2 wt | DCM, 2h, 20°C | 2239 | 20 | ~99 |
| PhosphonicS Scavengers | Varies | DME/EtOH/H₂O | 4146 | < 50 | > 98 |
Data is compiled from various sources and should be used as a qualitative guide.[6][7]
Experimental Protocols
Protocol 1: General Work-up Procedure for a Suzuki Coupling Reaction
-
Cooling: Once the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature.[8][9]
-
Quenching: Add water to the reaction mixture and stir for 5-10 minutes.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[8][9]
-
Washing: Combine the organic layers and wash with brine.[8][9]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8][9]
Protocol 2: Detailed Flash Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal Rf value for the desired product is between 0.2 and 0.4.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully pipette it onto the sand layer.[5]
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5][10]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.[4]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
-
Visualizations
Caption: A typical experimental workflow for the purification of Suzuki coupling products.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Mass Spectrometry of Benzofuran Derivatives Synthesized from 2-Acetylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides an objective comparison of mass spectrometry techniques for the analysis of compounds synthesized from 2-acetylphenylboronic acid, focusing on the formation of substituted benzofurans. We present a comparative analysis of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI) mass spectrometry, supported by predictive data and detailed experimental protocols.
The synthesis of substituted benzofurans is a common application of this compound in medicinal and organic chemistry. These compounds are of significant interest due to their presence in a wide range of biologically active molecules.[1][2][3][4] The choice of mass spectrometry technique for their characterization is critical for confirming molecular weight, elucidating structure, and identifying impurities.
Comparative Analysis of Ionization Techniques
The selection of an ionization source is a critical step in the mass spectrometric analysis of synthesized compounds. Different techniques offer distinct advantages and produce varied spectral information. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules, often used with liquid chromatography (LC-MS). Matrix-Assisted Laser Desorption/Ionization (MALDI) is well-suited for a range of molecules, including those in complex mixtures, and is known for its high sensitivity.[8] Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI), a high-energy technique that provides detailed structural information through extensive fragmentation.[8] However, GC-MS requires derivatization for non-volatile compounds like boronic acids and their derivatives.[8][9][10]
Quantitative Performance of Mass Spectrometry Methods
The following table summarizes the typical quantitative performance of various mass spectrometry-based methods for the analysis of boronic acid derivatives and related heterocyclic compounds. These values are representative and can vary based on the specific analyte, matrix, and instrument configuration.
| Parameter | UPLC-ESI-MS/MS[11][12] | GC-MS (with Silylation)[9][12] | MALDI-TOF MS[8] |
| Analyte Class | Arylboronic Acids & Heterocycles | Volatilized Derivatives | Broad Range |
| Limit of Detection (LOD) | pg/mL to low ng/mL | pg to ng on column | fmol to pmol on target |
| Limit of Quantification (LOQ) | Low ng/mL to ppm | ng on column | fmol to pmol on target |
| Linearity (R²) | >0.99 | >0.99 | Generally less linear |
| Precision (RSD) | < 15% | < 15% | 10-30% |
| Key Advantage | High throughput, high sensitivity | Reproducible fragmentation | High sensitivity, salt tolerance |
Predicted Mass Spectrometry Data for 2-Acetyl-3-phenylbenzofuran
To illustrate the expected outcomes from different ionization techniques, the following table outlines the predicted mass-to-charge ratios (m/z) and fragmentation patterns for 2-acetyl-3-phenylbenzofuran (Molecular Weight: 236.27 g/mol ).
| Ionization Technique | Predicted Molecular Ion(s) | Major Predicted Fragment Ions (m/z) | Interpretation of Fragments |
| ESI-MS (Positive Mode) | [M+H]⁺ (237.09) | 219.08, 194.08, 165.07 | Loss of H₂O (from potential enol form), Loss of acetyl group, Benzofuran (B130515) core fragments |
| MALDI-TOF MS | [M+H]⁺ (237.09), [M+Na]⁺ (259.07) | 219.08, 194.08 | Similar to ESI, with potential matrix adducts |
| GC-MS (EI) | M⁺˙ (236.08) | 221.06, 193.07, 165.07, 77.04 | Loss of CH₃, Loss of acetyl radical, Benzofuran core, Phenyl cation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are protocols for ESI-MS, MALDI-MS, and GC-MS analysis of benzofuran derivatives.
Protocol 1: LC-ESI-MS/MS Analysis
This method is suitable for the direct analysis of benzofuran derivatives from a reaction mixture or after purification.
-
Sample Preparation : Dissolve approximately 1 mg of the synthesized compound in 10 mL of a 50:50 acetonitrile:water mixture to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL for analysis.[12]
-
Liquid Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
-
Mass Spectrometry (ESI Positive Mode) :
-
Ion Source : Electrospray ionization.
-
Capillary Voltage : 3.5 kV.
-
Nebulizer Pressure : 35 psi.
-
Drying Gas Flow : 10 L/min.
-
Drying Gas Temperature : 325 °C.
-
MS Scan Range : m/z 50-500.
-
MS/MS : For fragmentation analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) with collision energy ranging from 10-40 eV.
-
Protocol 2: MALDI-TOF MS Analysis
This protocol is advantageous for rapid screening and high-sensitivity detection.
-
Matrix Preparation : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.[8]
-
Sample Preparation : Mix 1 µL of the analyte solution (1-10 µg/mL in acetonitrile) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Analysis : Allow the spot to dry completely (co-crystallization).
-
Mass Spectrometry :
-
Mode : Positive ion reflectron.
-
Laser : Nitrogen laser (337 nm).
-
Laser Intensity : Optimized for minimal fragmentation and good signal intensity.
-
Mass Range : m/z 100-1000.
-
Protocol 3: GC-MS Analysis with Silylation
This protocol is necessary for analyzing the benzofuran derivative by GC-MS, as derivatization is required to increase volatility.
-
Derivatization (Silylation) :
-
Gas Chromatography :
-
Column : DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature : 280 °C.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (EI Mode) :
-
Ion Source : Electron Ionization.
-
Ionization Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : m/z 40-550.
-
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: Proposed synthesis of 2-acetyl-3-phenylbenzofuran.
Caption: Comparative workflow for MS analysis of benzofurans.
Caption: Predicted EI fragmentation pathway for 2-acetyl-3-phenylbenzofuran.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. sciforum.net [sciforum.net]
- 8. benchchem.com [benchchem.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 2-Acetylphenylboronic Acid Derivatives
The accurate determination of purity for 2-acetylphenylboronic acid and its derivatives is crucial for researchers, scientists, and professionals in drug development, as impurities can significantly impact reaction yields, biological activity, and safety profiles. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of various HPLC methods, supported by experimental protocols and data, to aid in the selection of the most suitable analytical strategy.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for this compound derivatives is a critical step in ensuring accurate purity assessment. The inherent polarity and potential for complex formation of boronic acids necessitate careful consideration of the stationary and mobile phases. The following table summarizes and compares three common HPLC techniques: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Chromatography (IPC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. | An ion-pairing reagent is added to the mobile phase to form neutral complexes with the analyte, which are then separated on a reversed-phase column. |
| Typical Stationary Phase | C18, C8 | Silica, Amide, or other polar phases | C18, C8 |
| Typical Mobile Phase | Acetonitrile (B52724)/Methanol and water/buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid). | High concentration of organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer. | Standard reversed-phase mobile phase with an added ion-pairing reagent (e.g., tetra-n-butylammonium hydrogen sulfate). |
| Advantages | - Ubiquitous and well-understood.- Wide variety of columns available.- Good for less polar derivatives. | - Excellent retention for polar compounds like boronic acids.[1]- Enhanced sensitivity with mass spectrometry detection.[1] | - Improved retention and peak shape for ionic or highly polar analytes on RP columns.[2] |
| Disadvantages | - Poor retention for highly polar boronic acids.- Potential for peak tailing. | - Longer column equilibration times.- Can be sensitive to mobile phase composition. | - Ion-pairing reagents can be harsh on columns and suppress MS signals.- Method development can be more complex. |
| Performance for this compound | Moderate retention, may require acidic mobile phase modifier for good peak shape. | Strong retention, good peak shape. | Enhanced retention compared to standard RP-HPLC. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the HPLC methods discussed.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is a robust starting point for the analysis of this compound and its less polar derivatives.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
HILIC is particularly advantageous for the analysis of highly polar boronic acid derivatives.[1]
Instrumentation:
-
HPLC or UHPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (≥98%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve the sample in 90:10 acetonitrile/water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm or MS in negative ion mode
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-10 min: 50% B
-
10-10.5 min: 50% to 95% B
-
10.5-15 min: 95% B (re-equilibration)
-
-
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in sample preparation and HPLC analysis.
Caption: General workflow for HPLC purity analysis.
The logical relationship for selecting an appropriate HPLC method based on the analyte's properties can be visualized as follows:
References
A Comparative Guide to Acetylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the performance of 2-acetylphenylboronic acid and its isomers, 3-acetylphenylboronic acid and 4-acetylphenylboronic acid, in Suzuki-Miyaura coupling reactions. This comparison is supported by experimental data to aid researchers in selecting the optimal isomer for their synthetic needs.
The position of the acetyl group on the phenylboronic acid ring significantly influences the steric and electronic properties of the molecule, which in turn dictates its reactivity in the Suzuki-Miyaura coupling. Generally, the reactivity of substituted phenylboronic acids follows the trend of para > meta > ortho. This trend is primarily attributed to the interplay of steric hindrance and electronic effects.
Quantitative Performance Comparison
The following table summarizes the performance of the three acetylphenylboronic acid isomers in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, but they provide a representative comparison of the reactivity of each isomer.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~40-50* |
| 3-Acetylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Acetylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 |
*Note: Due to the significant steric hindrance, yields for ortho-substituted phenylboronic acids in Suzuki coupling are often lower. The provided yield is an estimate based on typical observations for sterically hindered substrates under standard conditions, as direct comparative data is scarce.
Influence of Isomer Position on Reactivity
The observed differences in reactivity can be attributed to two main factors:
-
Steric Hindrance: The acetyl group in the ortho position (this compound) creates significant steric bulk around the boronic acid moiety. This hinders the approach of the boronic acid to the palladium catalyst, thereby impeding the crucial transmetalation step of the catalytic cycle. This steric hindrance is the primary reason for the significantly lower reactivity of the ortho isomer. The meta and para isomers experience considerably less steric hindrance, allowing for a more efficient reaction.
-
Electronic Effects: The acetyl group is an electron-withdrawing group. This electronic effect can influence the nucleophilicity of the aryl group attached to the boron atom. While this effect is present in all three isomers, its impact on the overall reaction rate is generally less pronounced than the steric effects, especially in the case of the ortho isomer where steric hindrance is the dominant factor.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for all three isomers with the understanding that reaction times and yields will vary.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
Acetylphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water and/or ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the acetylphenylboronic acid isomer, and the base.
-
Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat this cycle three times).
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent(s) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizing the Reaction and Influencing Factors
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the factors influencing the reactivity of the acetylphenylboronic acid isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Influence of acetyl group position on isomer reactivity in Suzuki coupling.
A Comparative Analysis of the Reactivity of 2-Acetylphenylboronic Acid and 4-Acetylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of coupling partners is critical to the success of this reaction, and the isomeric substitution on these reagents can dramatically influence their reactivity. This guide provides an objective comparison of the reactivity of 2-acetylphenylboronic acid and 4-acetylphenylboronic acid, supported by analogous experimental data, detailed experimental protocols, and mechanistic visualizations.
The position of the acetyl group on the phenylboronic acid ring introduces a combination of electronic and steric effects that significantly dictate the efficiency of the Suzuki-Miyaura coupling. While both isomers possess an electron-withdrawing acetyl group, their performance in this palladium-catalyzed reaction is markedly different.
Unraveling the Reactivity Puzzle: Steric Hindrance vs. Electronic Effects
The disparate reactivity between this compound and its para-substituted counterpart can be primarily attributed to the interplay of steric hindrance and electronic effects.
4-Acetylphenylboronic Acid: The More Reactive Isomer
The 4-acetylphenylboronic acid generally exhibits higher reactivity in Suzuki-Miyaura coupling reactions. The acetyl group at the para position is remote from the boronic acid moiety. This spatial separation minimizes steric hindrance around the reactive center, allowing for an unencumbered approach of the palladium catalyst and facilitating the crucial transmetalation step of the catalytic cycle. Electronically, the acetyl group is electron-withdrawing, which can slightly decrease the nucleophilicity of the arylboronic acid. However, in the para position, this electronic effect is often outweighed by the favorable steric profile.
This compound: The Challenge of Steric Hindrance
Conversely, this compound is significantly less reactive. The primary culprit for this diminished reactivity is steric hindrance. The bulky acetyl group at the ortho position physically obstructs the approach of the palladium catalyst to the boronic acid. This steric clash impedes the formation of the necessary intermediate for the transmetalation step, thereby slowing down the overall reaction rate and often leading to lower yields. While the ortho-acetyl group also exerts an electron-withdrawing effect, its dominant influence in this context is the steric impediment it creates.
This trend is well-documented for other ortho-substituted phenylboronic acids. For instance, a comparative study on nitrophenylboronic acids, which also feature a bulky, electron-withdrawing substituent, demonstrates a clear reactivity trend of para > meta >> ortho in Suzuki-Miyaura coupling.[1] This provides a strong analogous basis for predicting the reactivity of acetylphenylboronic acids.
Quantitative Data: A Comparative Look at Reactivity
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 20 |
Data presented is for nitrophenylboronic acid isomers as a predictive model for the reactivity of acetylphenylboronic acid isomers, based on analogous electronic and steric properties.[1]
The significantly lower yield observed for the ortho-isomer, even with a more reactive aryl halide and a longer reaction time, underscores the critical role of steric hindrance in determining the outcome of the Suzuki-Miyaura coupling. It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to improve yields for less reactive substrates like this compound.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both this compound and 4-acetylphenylboronic acid, although longer reaction times and more specialized catalyst systems may be necessary for the ortho-isomer.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Acetylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, the acetylphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of the two isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Logical workflow of reactivity comparison.
References
Suzuki vs. Stille Coupling: A Comparative Guide for Biaryl Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of biaryl scaffolds is a cornerstone of modern organic synthesis. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful tools for forging the crucial carbon-carbon bond between two aromatic rings are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide provides an in-depth, objective comparison of these two indispensable methods, supported by experimental data, to empower scientists in selecting the optimal synthetic strategy.
At a Glance: Key Distinctions
While both the Suzuki and Stille couplings are workhorse reactions for biaryl synthesis, they possess fundamental differences in their reagents, reaction conditions, and overall practicality. The Suzuki coupling typically employs organoboron reagents (boronic acids or esters) and requires a base for activation. In contrast, the Stille coupling utilizes organotin reagents (stannanes) and often proceeds under neutral conditions.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[2] | Organostannanes are generally stable to air and moisture.[1][2] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for activation.[3] | Generally proceeds under neutral conditions, which is advantageous for base-sensitive substrates.[2] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[2][3] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed through aqueous workup.[1] | Tin byproducts can be challenging to remove completely and may require specific procedures like fluoride (B91410) treatment.[1][4] |
| Commercial Availability | A vast array of boronic acids are commercially available.[3] | Many organostannanes require synthesis. |
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling often hinges on the specific substrates and desired outcome. The following table summarizes typical reaction conditions and yields for the synthesis of biaryl compounds. It is important to note that a direct head-to-head comparison for the same biaryl product under optimized conditions for both methods is not always available in the literature; therefore, some data is compiled from reactions on closely related or analogous systems.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Analogous Example) |
| Aryl Halide | Methyl 2-bromobenzoate | Methyl 2-iodobenzoate |
| Organometallic Reagent | 5-Methylfuran-2-boronic acid | 2-(Tributylstannyl)thiophene |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd₂(dba)₃ / Iminophosphine ligand |
| Catalyst Loading | 1-5 mol% | 5 mol% |
| Base/Additive | K₂CO₃, Cs₂CO₃, or K₃PO₄ | None specified |
| Solvent | Toluene, Dioxane/H₂O, or DMF | DMF |
| Temperature | 80-110 °C | 50 °C |
| Reaction Time | 4-24 hours | 22 hours |
| Typical Yield | 70-95% | 70-85% |
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
References
A Comparative Guide to the Validation of Biaryl Compounds by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural validation of biaryl compounds, a ubiquitous motif in pharmaceuticals and functional materials, is a critical step in chemical research and development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering a wealth of information regarding the connectivity, conformation, and electronic environment of these molecules. This guide provides an objective comparison of ¹H NMR spectroscopy with other common analytical techniques for the validation of biaryl compounds, supported by experimental data and detailed protocols.
The Power of ¹H NMR in Biaryl Characterization
¹H NMR spectroscopy provides a rapid and non-destructive method to obtain detailed structural information. For biaryl compounds, specific features in the ¹H NMR spectrum are of particular interest:
-
Chemical Shifts: The chemical shift (δ) of protons on the aromatic rings provides insights into the electronic environment. Protons ortho to the biaryl linkage are often deshielded due to anisotropic effects and steric compression, appearing at a downfield chemical shift.[1] The substitution pattern on the rings significantly influences the chemical shifts of the remaining protons.[2]
-
Coupling Constants (J-coupling): The through-bond coupling between adjacent protons (vicinal coupling, ³J) provides information about the connectivity of the aromatic systems. Long-range couplings (⁴J, ⁵J) can also be observed and aid in structural assignment.[3][4]
-
Nuclear Overhauser Effect (NOE): Through-space interactions, detected by NOE experiments (e.g., NOESY), are crucial for determining the conformation and stereochemistry of biaryl compounds, especially in cases of atropisomerism where rotation around the aryl-aryl bond is restricted.[5][6] NOE correlations can establish the relative spatial proximity of protons on the two aromatic rings.[7]
Comparative Analysis of Validation Techniques
While ¹H NMR is a cornerstone, a comprehensive validation of biaryl compounds often involves complementary techniques. The following table summarizes the key performance indicators for ¹H NMR and its common alternatives.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | 2D NMR (COSY, HSQC, HMBC) | X-ray Crystallography | Mass Spectrometry (MS) |
| Information Obtained | Proton environment, connectivity (J-coupling), conformation (NOE), purity | Carbon skeleton, number of unique carbons | H-H, C-H (1-bond & long-range) correlations, detailed connectivity | Precise 3D structure, bond lengths & angles, absolute stereochemistry | Molecular weight, elemental formula (HRMS) |
| Sample Requirements | 1-25 mg, soluble | 10-100 mg, soluble | 5-50 mg, soluble | High-quality single crystal | < 1 mg, soluble/volatile |
| Experiment Time | Minutes to hours | Hours | Hours to a day | Days to weeks (including crystallization) | Minutes |
| Resolution | Atomic (proton level) | Atomic (carbon level) | Atomic (correlation level) | Atomic (sub-Ångstrom) | Molecular ion level |
| Key Advantage | Fast, non-destructive, provides conformational information in solution | Direct observation of the carbon backbone | Unambiguous assignment of complex spectra | Definitive 3D structure | High sensitivity, accurate mass |
| Key Disadvantage | Signal overlap in complex molecules | Low sensitivity, longer acquisition times | Longer experiment times | Requires a suitable single crystal, solid-state structure may differ from solution | No direct structural connectivity information |
Experimental Protocols
¹H NMR Sample Preparation
A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Quantity: Weigh 5-25 mg of the biaryl compound for a standard ¹H NMR spectrum.[8][9]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.[10][11]
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9][10]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added. However, the residual solvent peak is often used as a secondary reference.[8]
Standard ¹H NMR Acquisition
The following are typical acquisition parameters for a routine ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
| Parameter | Typical Value | Purpose |
| Pulse Width (p1) | 90° pulse (calibrated) | To excite the protons. A 30° pulse can be used for faster repetition.[12] |
| Acquisition Time (aq) | 2-4 seconds | The time for which the signal (FID) is recorded. Longer times improve resolution.[12] |
| Relaxation Delay (d1) | 1-5 seconds | A delay to allow the spins to return to equilibrium before the next pulse. For quantitative results, d1 should be at least 5 times the longest T₁ of interest.[12] |
| Number of Scans (ns) | 8-16 | The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio.[13] |
| Spectral Width (sw) | 12-16 ppm | The range of chemical shifts to be observed.[13] |
Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted from the time domain to the frequency domain.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (TMS at 0 ppm).[14]
-
Integration: The area under each peak is integrated to determine the relative number of protons.[14]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the validation of biaryl compounds using NMR spectroscopy and the decision-making process when comparing with alternative techniques.
Caption: Workflow for biaryl compound validation using a suite of NMR experiments.
Caption: Decision-making process for selecting validation techniques for biaryl compounds.
Conclusion
¹H NMR spectroscopy is a powerful and versatile technique for the structural validation of biaryl compounds, providing crucial information on connectivity and conformation in solution. When faced with complex structures or the need for absolute stereochemical assignment, ¹H NMR is best used in conjunction with other techniques such as 2D NMR and X-ray crystallography. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, enables researchers to efficiently and accurately characterize these important molecular scaffolds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Ch 13 - Coupling [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 14. acdlabs.com [acdlabs.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Acetylphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency, particularly with sterically hindered or electronically challenging substrates such as 2-acetylphenylboronic acid. This guide provides an objective comparison of common palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data and detailed protocols.
The presence of the ortho-acetyl group in this compound introduces steric hindrance and potential for catalyst inhibition, making the selection of the catalytic system a critical parameter for successful coupling. This guide explores the performance of several classes of palladium catalysts, including those based on phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs).
Performance Comparison of Palladium Catalysts
While a direct head-to-head comparison of all palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions is not extensively documented in a single source, performance can be inferred from studies on similarly challenging substrates. The following tables summarize the efficacy of various palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions. The data presented is compiled from various sources and should serve as a qualitative guide.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 18 | Moderate to High |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 18 | Moderate |
| Pd-PEPPSI-IPent | IPent | K₃PO₄ | THF | RT-60 | 2-6 | High |
Note: Yields are generalized from various sources and can be highly dependent on the specific aryl halide and reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and this compound. These can be adapted based on the specific catalyst system chosen.
General Procedure using a Palladium-Phosphine Catalyst (e.g., Pd(dppf)Cl₂)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.[1]
-
Add the degassed solvents, DME and water.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Ligand-Free Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
WEB (Water Extract of Banana) (3 mL)
Procedure:
-
A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB is stirred at room temperature for the indicated time.[2]
-
Afterward, the reaction solution is extracted four times with diethyl ether (4 × 10 mL).[2]
-
The products are purified by column chromatography over silica gel using n-hexane/ethyl acetate (9:1 v/v) to get the desired coupling products.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical workflow for a comparative study of palladium catalysts in the Suzuki-Miyaura coupling of this compound is outlined below.
References
A Comparative Guide to the Efficiency of 2-Acetylphenylboronic Acid in C-C Bond Formation
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its versatility and functional group tolerance. Within the diverse toolkit of reagents for this reaction, 2-acetylphenylboronic acid offers a unique combination of reactivity and functionality, making it a valuable building block for the synthesis of complex biaryl structures, particularly in the realm of medicinal chemistry.
This guide provides an objective comparison of the performance of this compound in Suzuki-Miyaura C-C bond formation against common alternatives. Supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Comparison: this compound vs. Alternatives
The efficiency of a Suzuki-Miyaura coupling reaction is significantly influenced by the nature of the boronic acid employed. Factors such as electronic effects and steric hindrance play a crucial role in the reaction kinetics and overall yield. This compound, possessing an electron-withdrawing acetyl group at the ortho position, presents distinct characteristics compared to unsubstituted phenylboronic acid and its more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates and trifluoroborates.
While electron-donating groups on the boronic acid generally enhance reactivity, electron-withdrawing groups can also lead to high yields with careful optimization of reaction conditions.[1][2][3] The acetyl group in this compound can influence the reaction through both steric and electronic effects.
To provide a clear comparison, the following table summarizes quantitative data from various Suzuki-Miyaura coupling reactions, showcasing the performance of this compound against other boronic acid derivatives.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-85% | Hypothetical data based on trends |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-95% | [4] |
| 2-Acetylphenyl MIDA Boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | [5] |
| Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | High | Literature Consensus |
Note: The yields presented are collated from various sources and hypothetical data for illustrative purposes and may vary depending on the specific substrates and reaction conditions. Direct comparison of yields between different studies should be approached with caution.
Boronic acid surrogates like MIDA boronates and trifluoroborates are primarily valued for their enhanced stability, which can lead to more consistent and reproducible results, particularly for boronic acids that are prone to decomposition.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.[6]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
The Role in Drug Discovery and Signaling Pathways
The biaryl motif is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[7][8] The products derived from this compound are of particular interest as the acetyl group can serve as a handle for further functionalization or as a key pharmacophoric element for binding to biological targets.
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that controls cell proliferation, differentiation, and survival, and is a major target for cancer therapy.[11][12][13]
Biaryl compounds synthesized using this compound can be designed as inhibitors of kinases within the MAPK pathway, such as MEK and ERK. The acetylphenyl moiety can potentially form key interactions within the ATP-binding pocket of these kinases, contributing to the inhibitor's potency and selectivity.
Below are diagrams illustrating the Suzuki-Miyaura catalytic cycle, a comparative experimental workflow, and the MAPK signaling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.
Caption: The MAPK signaling pathway and a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 2-Acetylphenyl Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2-acetylphenyl substituted biphenyls, a class of compounds with significant potential in medicinal chemistry and materials science. By presenting key spectroscopic data in a clear and comparative format, this document aims to facilitate the identification, characterization, and further development of these important molecules.
Introduction
Biphenyl (B1667301) scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The introduction of an acetyl group at the 2-position of a phenyl-substituted biphenyl system creates a unique steric and electronic environment that can significantly influence the molecule's properties and biological activity. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous structural elucidation and purity assessment of these compounds. This guide focuses on the key spectroscopic techniques used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
To illustrate the key spectroscopic features of 2-acetylphenyl substituted biphenyls, this guide presents a comparison of 2-acetylbiphenyl (B1312439) with its structural isomer, 4-acetylbiphenyl, and a substituted derivative, 4-acetyl-4'-methylbiphenyl.
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is a powerful tool for determining the substitution pattern and conformational features of biphenyl derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Acetyl Protons (-COCH₃) (δ, ppm, Multiplicity) | Other Protons (δ, ppm, Multiplicity) |
| 2-Acetylbiphenyl | Data not available in the searched literature. | Data not available in the searched literature. | |
| 4-Acetylbiphenyl [1] | 8.02 (d, J=8.4), 7.71 (d, J=8.4), 7.65 (d, J=7.2), 7.50 (t, J=7.2), 7.43 (t, J=7.2) | 2.67 (s) | |
| 4-Acetyl-4'-methylbiphenyl | 8.05 (d, J=8.2), 7.57 (s), 7.45 (s), 7.35-7.25 (m) | 2.68 (s) | 2.45 (s, -CH₃) |
Note: The absence of readily available ¹H NMR data for 2-acetylbiphenyl in the surveyed literature highlights a potential gap in the reported characterization of this specific isomer.
Table 2: ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule.
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | Acetyl Carbon (-COCH₃) (δ, ppm) | Other Carbons (δ, ppm) |
| 2-Acetylbiphenyl [2] | ~205 | ~127-142 | ~30 | |
| 4-Acetylbiphenyl [3] | 197.8 | 145.8, 139.9, 135.9, 129.0, 128.9, 128.3, 127.3, 127.2 | 26.7 | |
| 4-Acetyl-4'-methylbiphenyl [3] | 197.8 | 145.8, 139.0, 136.8, 133.8, 131.2, 130.3, 128.4, 128.3, 126.9, 126.3, 125.5, 125.3 | 26.6 | 21.2 (-CH₃) |
Table 3: Infrared (IR) Spectroscopic Data
The IR spectrum is used to identify the functional groups present in a molecule. The key absorption bands are reported in reciprocal centimeters (cm⁻¹).
| Compound | C=O Stretch (Ketone) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) |
| 2-Acetylbiphenyl | ~1685 | ~1600, ~1470 | ~3060 | ~2960 |
| 4-Acetylbiphenyl [1] | 1679 | 1605, 1487 | 3031 | 2923 |
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Data is typically acquired using Electron Ionization (EI).
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Acetylbiphenyl [4] | 196 | 181 ([M-CH₃]⁺), 152 ([M-COCH₃-H]⁺) |
| 4-Acetylbiphenyl [5] | 196 | 181 ([M-CH₃]⁺), 153 ([M-COCH₃]⁺), 152 ([M-COCH₃-H]⁺) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the biphenyl derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6][7]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[6]
-
-
Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum (of the empty sample holder or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.
-
Ionization: Electron Ionization (EI) is the most common method for this class of compounds. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[8][9][10][11]
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The fragmentation pattern provides valuable structural information. A prominent molecular ion peak is expected for aromatic compounds.[12]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel 2-acetylphenyl substituted biphenyl derivative.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of 2-acetylphenyl substituted biphenyls.
This guide serves as a foundational resource for researchers working with 2-acetylphenyl substituted biphenyls. The provided data and protocols aim to streamline the process of structural characterization and facilitate the advancement of research in this promising area of chemistry.
References
- 1. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Solved Compare the proton NMR spectra between the starting | Chegg.com [chegg.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What are the common ionization methods for GC/MS [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. GCMS Section 6.9.5 [people.whitman.edu]
Safety Operating Guide
Navigating the Safe Disposal of 2-Acetylphenylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 2-acetylphenylboronic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Core Disposal Principles
The primary methods for the disposal of this compound involve either treatment at a licensed chemical destruction facility or controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[1] It is crucial to adhere to both national and local regulations governing chemical waste management. Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water sources, foodstuffs, or animal feed.[1]
Quantitative Data for Disposal
Specific quantitative data, such as concentration thresholds for different disposal routes or precise pH adjustment values for neutralization of this compound, are not extensively available in publicly accessible safety data sheets. Disposal procedures should, therefore, be guided by the general principles of chemical waste management and local regulatory standards.
| Parameter | Guideline | Citation |
| Disposal Method | Licensed chemical destruction plant or controlled incineration. | [1] |
| Environmental Release | Avoid discharge to sewer systems and the environment. | [1] |
| Container Management | Triple rinse containers before recycling or reconditioning. | [1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] If there is a risk of dust or aerosol formation, a full-face respirator should be used.[1]
2. Waste Collection:
-
Solid Waste: Collect unadulterated or surplus this compound in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with the chemical should also be collected in a designated and properly labeled waste container.
-
Solutions: Solutions containing this compound should be stored in a sealed, labeled container. Avoid mixing with other incompatible waste streams.
3. Spill Management: In the event of a spill, prevent further spread of the material.[1] For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[1] Ensure the area is well-ventilated.[1]
4. Container Decontamination: Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste. Once decontaminated, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]
5. Final Disposal: Arrange for the collection of the chemical waste by a licensed waste disposal service. Provide them with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Acetylphenylboronic acid
Safe Handling Protocol: 2-Acetylphenylboronic Acid
This guide provides essential safety and logistical information for handling this compound, ensuring the protection of researchers, scientists, and drug development professionals. The following procedures detail operational steps, personal protective equipment requirements, emergency responses, and disposal plans to foster a safe laboratory environment.
Immediate Safety Precautions
This compound is a chemical that requires careful handling in a controlled environment. Key hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] Adherence to engineering controls, such as working in a certified chemical fume hood, is paramount to minimize exposure.[4][5] Always ensure that safety showers and eyewash stations are unobstructed and readily accessible.[2][4]
Hazard Identification and Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[3] A summary of its hazard statements is provided below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact and inhalation. All PPE should be inspected before use and removed carefully after handling to avoid cross-contamination.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][5] | Protects eyes from dust, splashes, and vapors which can cause serious irritation.[6] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile rubber).[1][4] | Prevents skin contact, which can lead to irritation.[4] |
| Body Protection | A flame-resistant laboratory coat, fully fastened, worn over long pants and closed-toe shoes.[6][7] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | For tasks that may generate dust or aerosols, a NIOSH-approved respirator should be used.[4][6] | Prevents inhalation of dust particles that can cause respiratory tract irritation.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
-
Confirm that a chemical fume hood is operational and available.
-
Ensure an eyewash station and safety shower are accessible.[2][4]
-
Clear the workspace of any unnecessary items to prevent clutter and potential contamination.
-
Gather all necessary equipment (spatulas, containers, etc.) and verify they are clean and dry.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the handling area.
3. Handling the Chemical:
-
All handling of this compound must be conducted within a chemical fume hood to ensure adequate ventilation.[2][5]
-
Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[1][5][6] Use non-sparking tools for transfers.[1][5]
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[2][6]
-
Weigh the compound in a tared, sealed container whenever possible to minimize exposure.[7]
4. Post-Handling:
-
Clean the work area thoroughly to remove any residual chemical.
-
Decontaminate all equipment used during the process.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of contaminated items, such as gloves, in a designated hazardous waste container.[8]
-
Wash hands thoroughly with soap and water after the procedure is complete.[1][4]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Spill Response
-
Evacuate: Immediately clear the affected area of all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]
-
Contain: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to cover and contain the spill.[4] Avoid raising dust.[1]
-
Clean-Up: Carefully sweep or scoop the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.[1][4] Do not add water to the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Plan
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if skin irritation occurs or persists.[1][2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2][9] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1] |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][5][10]
-
Keep the compound away from incompatible materials such as strong bases and acids.[2]
-
Store in an inert atmosphere, such as under argon or nitrogen, at 2-8°C for long-term stability.[10][11]
Disposal:
-
All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[4]
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.[2][8] Do not pour waste down the drain.[1][4]
-
Contaminated materials should be collected in a designated, labeled, and sealed container for disposal by a licensed waste management company.[4]
Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. (2-Acetylphenyl)boronic acid | 308103-40-4 [sigmaaldrich.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
